(R)-3-Methylbutan-2-amine hydrochloride
Description
Properties
IUPAC Name |
(2R)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-4(2)5(3)6;/h4-5H,6H2,1-3H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBXILUTBVQOQ-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-52-5 | |
| Record name | 2-Butanamine, 3-methyl-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31519-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(R)-3-Methylbutan-2-amine Hydrochloride: Structural Dynamics, Synthesis, and Pharmaceutical Applications
Executive Summary
As the complexity of targeted therapeutics increases, the demand for highly specific, enantiomerically pure aliphatic amines has surged. (R)-3-Methylbutan-2-amine hydrochloride serves as a critical chiral building block in modern drug development, particularly in the synthesis of central nervous system (CNS) agents and microtubule-stabilizing compounds. This technical guide provides an in-depth analysis of its structural causality, validated synthetic workflows, and its mechanistic role in advanced pharmacophores.
Chemical Identity & Structural Causality
The physical state and stability of an aliphatic amine are foundational to its utility in scalable synthesis. The free base, (R)-3-methylbutan-2-amine, is a volatile liquid (boiling point ~85-87°C) that is highly susceptible to oxidative degradation and atmospheric carbon dioxide absorption[1].
Causality of Salt Formulation: To circumvent the handling limitations of the free base, the compound is universally utilized as a hydrochloride salt. The protonation of the primary amine by hydrochloric acid dramatically increases the lattice energy of the molecule. This thermodynamic shift yields a stable, water-soluble crystalline solid, preventing volatilization and neutralizing the nucleophilic lone pair to extend shelf-life indefinitely under standard storage conditions[2].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (R)-3-Methylbutan-2-amine hydrochloride |
| CAS Registry Number | 31519-52-5 (HCl salt) / 34701-33-2 (Free base) |
| Molecular Formula | C5H14ClN |
| Molecular Weight | 123.62 g/mol |
| SMILES | (C(C)C)C.Cl |
| Stereochemistry | (R)-configuration at C2 |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | 2-8°C, sealed in a dry environment[2] |
Synthesis and Chiral Resolution Workflows
While modern biocatalytic approaches utilizing native Amine Dehydrogenases (AmDHs) can achieve direct asymmetric reductive amination of 3-methyl-2-butanone[3], classical diastereomeric salt resolution remains the most robust and scalable method for industrial applications.
Step-by-Step Methodology: Chiral Resolution via Diastereomeric Salt Formation
-
Causality Check: Why utilize L-(+)-tartaric acid? The chiral acid interacts with the racemic amine to form two distinct diastereomeric salts. The (R)-amine-L-tartrate salt exhibits a significantly lower solubility product ( Ksp ) in cold methanol compared to the (S)-amine-L-tartrate, establishing the thermodynamic driving force necessary for selective precipitation[4].
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-methylbutan-2-amine in anhydrous methanol. At 60°C, slowly introduce a methanolic solution containing 0.5 to 1.0 equivalent of L-(+)-tartaric acid under continuous, high-shear agitation[4].
-
Controlled Crystallization: Cool the reactor at a strictly controlled rate of 5°C/hour down to 4°C.
-
Self-Validation: Rapid cooling induces kinetic trapping, leading to the co-precipitation of the (S)-isomer. A controlled cooling ramp ensures the system remains under thermodynamic control, maximizing the enantiomeric excess (ee) of the precipitating (R)-salt.
-
-
Isolation and Recrystallization: Filter the precipitate and wash with ice-cold methanol to remove the (S)-enriched mother liquor. Perform two successive recrystallizations from methanol to achieve >98% ee[4].
-
Free-Basing: Suspend the optically pure salt in diethyl ether. Treat with 2M aqueous NaOH until the aqueous layer reaches pH > 12, forcing the liberated free base into the organic layer.
-
Hydrochloride Precipitation: To the dried organic layer at 0°C, introduce anhydrous HCl gas (or saturated HCl in diethyl ether). The (R)-3-methylbutan-2-amine hydrochloride will immediately precipitate as a white crystalline solid[4]. Filter, wash with cold ether, and dry under vacuum.
Workflow for the chiral resolution and hydrochloride salt formation of (R)-3-methylbutan-2-amine.
Analytical Methodologies for Structural Validation
Step-by-Step Methodology: Chiral HPLC for Enantiomeric Purity
-
Causality Check: Aliphatic amines lack strong UV chromophores. Accurate ee determination requires either pre-column derivatization or the use of an Evaporative Light Scattering Detector (ELSD) coupled with a robust chiral stationary phase[5].
-
Sample Preparation: Dissolve 1 mg of the synthesized (R)-3-methylbutan-2-amine HCl in 1 mL of the mobile phase. If utilizing standard UV detection, derivatize the primary amine using 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) prior to injection.
-
Chromatographic Setup: Utilize a polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).
-
Self-Validation: The addition of 0.1% diethylamine is non-negotiable; it suppresses secondary interactions between the basic amine analyte and residual silanols on the silica support, preventing peak tailing and ensuring baseline resolution.
-
-
Execution & Analysis: Inject 10 µL at a flow rate of 1.0 mL/min. Validate the method by first injecting a racemic standard to confirm a resolution factor ( Rs ) > 1.5 between the (S) and (R) peaks[5].
NMR Spectroscopic Signatures
In 1H NMR spectroscopy, the structural integrity of the isopropyl group is confirmed by its distinct splitting pattern. The two methyl groups of the isopropyl moiety typically appear as overlapping doublets or a multiplet near 0.80–1.00 ppm due to the diastereotopic environment induced by the adjacent C2 chiral center[6]. The alpha-methyl group appears as a distinct doublet further downfield (~1.29 ppm)[3]. This spectral signature is critical for validating the absence of structural rearrangements during the resolution process.
Applications in Drug Development: Microtubule Stabilization
In the design of CNS-active microtubule (MT)-stabilizing agents for Alzheimer's disease (AD) and related neurodegenerative tauopathies, achieving blood-brain barrier (BBB) penetration without sacrificing target affinity is a primary hurdle[7]. The coupling of (R)-3-methylbutan-2-amine to the C7 position of 1,2,4-triazolo[1,5-a]pyrimidines via SNAr displacement provides a critical structural and pharmacological advantage[8].
Structure-Activity Relationship (SAR) Causality: The isopropyl group of the (R)-enantiomer acts as a precise steric wedge that fits optimally into the hydrophobic pocket of the tubulin binding site. Studies have demonstrated that the chirality at this position directly governs the cellular phenotype; the (R)-enantiomer induces a significantly higher fold-change in acetylated α-tubulin (a definitive biomarker for MT stabilization) compared to its (S)-counterpart[8]. Furthermore, the presence of the secondary amine nitrogen at C7 is essential for Class I MT-stabilizing activity. Replacing this nitrogen with a methylene linker drastically alters the cellular response, leading to an undesirable reduction in total α-tubulin levels[8].
SAR logic for (R)-3-methylbutan-2-amine derivatives in microtubule stabilization.
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(R)-3-Methylbutan-2-amine hydrochloride CAS number 31519-52-5
An In-depth Technical Guide to (R)-3-Methylbutan-2-amine hydrochloride
Topic: (R)-3-Methylbutan-2-amine hydrochloride CAS Number: 31519-52-5
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, synthesis, analysis, and applications of (R)-3-Methylbutan-2-amine hydrochloride, a significant chiral building block in modern organic and medicinal chemistry.
Core Concepts and Significance
(R)-3-Methylbutan-2-amine hydrochloride is the salt form of a specific stereoisomer of 3-methylbutan-2-amine. Its value is intrinsically linked to its chirality, a fundamental property in pharmaceutical sciences. Molecules that are non-superimposable mirror images of each other are called enantiomers. While they often share identical physical properties, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ dramatically.[1][2] This distinction is critical, as one enantiomer of a drug can exhibit therapeutic effects while the other might be inactive or even cause adverse effects.[3] Therefore, the ability to synthesize and isolate specific enantiomers like the (R)-isomer of 3-methylbutan-2-amine is paramount for developing safer and more effective pharmaceuticals.[2]
This compound primarily serves two major roles: as a chiral building block for the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs) and as a chiral resolving agent to separate racemic mixtures of other compounds.[4]
Physicochemical Properties and Spectroscopic Profile
The hydrochloride salt form enhances the stability and handling characteristics of the parent amine, making it a convenient format for laboratory use.
Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 31519-52-5 | [5] |
| Molecular Formula | C₅H₁₄ClN | [5][6] |
| Molecular Weight | 123.62 g/mol | [5][6] |
| IUPAC Name | (2R)-3-methylbutan-2-amine;hydrochloride | [6] |
| Synonyms | (R)-(-)-2-Amino-3-methylbutane hydrochloride | [6] |
| Purity | Typically ≥98% | [5] |
| Appearance | Solid | N/A |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (R)-3-Methylbutan-2-amine hydrochloride.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of hydrogen atoms in the molecule. Protons on the carbon adjacent to the nitrogen atom (C-N) are expected to appear downfield (typically ~2.3-3.0 ppm) due to the electron-withdrawing effect of the nitrogen.[7] The amine proton signal can be broad and its chemical shift is dependent on solvent and concentration, typically appearing between 0.5-5.0 ppm.[7]
-
¹³C NMR: Carbons directly bonded to the nitrogen atom are deshielded and will appear in the 10-65 ppm range.[7]
Protocol: General NMR Sample Preparation
-
Weigh approximately 5-10 mg of the (R)-3-Methylbutan-2-amine hydrochloride sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Add an internal standard, such as tetramethylsilane (TMS), if required.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).[8]
2.2.2 Infrared (IR) Spectroscopy IR spectroscopy identifies functional groups within the molecule. For a primary amine salt like this, key absorptions include:
-
N-H Stretching: A broad and strong absorption in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium (R-NH₃⁺) group in the hydrochloride salt. This differs from the sharp peaks of a free primary amine (~3300-3500 cm⁻¹).[7]
-
N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹.[7]
-
C-N Stretching: Found in the 1000-1250 cm⁻¹ range for aliphatic amines.[7]
2.2.3 Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the mass spectrum would show the molecular ion for the free amine (C₅H₁₃N) at m/z 87, with fragmentation patterns corresponding to the loss of alkyl groups.[8]
Synthesis via Chiral Resolution
While asymmetric synthesis routes exist, the most common and established method for obtaining enantiomerically pure amines like (R)-3-Methylbutan-2-amine is through the chiral resolution of a racemic mixture.[9]
The Principle of Diastereomeric Salt Formation
This technique leverages the fact that enantiomers have identical physical properties, but diastereomers do not.[4] The process involves:
-
Reaction: The racemic amine ((R/S)-3-Methylbutan-2-amine) is reacted with a single enantiomer of a chiral acid (a chiral resolving agent), such as L-(+)-tartaric acid.
-
Formation of Diastereomeric Salts: This reaction produces a mixture of two diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].
-
Separation: These diastereomers have different solubilities in a given solvent system. Through careful fractional crystallization, one diastereomer will preferentially precipitate out of the solution.[9]
-
Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the desired pure (R)-amine.
-
Conversion to Hydrochloride: The pure amine is finally reacted with hydrochloric acid to form the stable (R)-3-Methylbutan-2-amine hydrochloride salt.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Protocol: Example Chiral Resolution Causality: The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference to allow for effective separation by crystallization. The temperature is carefully controlled to maximize the precipitation of the less soluble salt while keeping the more soluble one in solution.
-
Dissolution: Dissolve the racemic 3-methylbutan-2-amine and a molar equivalent of L-(+)-tartaric acid in a suitable solvent (e.g., a methanol/water mixture).
-
Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to induce crystallization. The less soluble diastereomeric salt, (R)-3-methylbutan-2-ammonium L-tartrate, will precipitate.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove impurities.
-
Purity Check: Assess the enantiomeric purity of the amine from the salt at this stage using a method like chiral HPLC. If necessary, recrystallize to improve purity.
-
Liberation of Free Amine: Dissolve the purified salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the ammonium ion, liberating the free (R)-amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether).
-
Formation of Hydrochloride Salt: Bubble dry HCl gas through the organic solution or add a solution of HCl in an appropriate solvent to precipitate the final product, (R)-3-Methylbutan-2-amine hydrochloride.
-
Final Isolation: Collect the hydrochloride salt by filtration, wash with a cold solvent, and dry under vacuum.
Applications in Drug Discovery and Synthesis
The utility of (R)-3-Methylbutan-2-amine hydrochloride stems from its defined stereochemistry, making it a valuable tool in asymmetric synthesis.
-
Chiral Building Block: It is frequently used as a starting material or intermediate for synthesizing more complex chiral molecules. The amine group provides a reactive handle for forming amides, imines, or for participating in nucleophilic substitution reactions, while the stereocenter directs the formation of subsequent stereocenters in the target molecule.
-
Resolving Agent for Acids: Just as chiral acids can resolve racemic amines, chiral amines like this one are used to resolve racemic carboxylic acids through the same principle of diastereomeric salt formation.[4]
-
Asymmetric Synthesis: It can be used to form chiral auxiliaries or ligands for metal catalysts, which then direct the stereochemical outcome of a chemical reaction, leading to a high enantiomeric excess of the desired product.
Analytical Quality Control
Ensuring the chemical and, most importantly, the enantiomeric purity of the compound is critical for its application.
Enantiomeric Purity Analysis
The most common and effective technique for determining the enantiomeric excess (e.e.) of a chiral compound is Chiral High-Performance Liquid Chromatography (HPLC) .[10] This method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, causing them to travel through the column at different rates and thus be detected as separate peaks.
Protocol: General Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of (R)-3-Methylbutan-2-amine hydrochloride in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a suitable chiral column (e.g., polysaccharide-based CSPs like Chiralpak® or Chiralcel®).[10]
-
Mobile Phase: Select an appropriate mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system, often with a small amount of an amine additive to improve peak shape.
-
Analysis: Inject the sample and run the analysis. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the integrated area of the two peaks: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Caption: General workflow for enantiomeric purity analysis by Chiral HPLC.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Keep the container tightly sealed and store in a dry, cool place, as recommended at 2-8°C.[5]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[12]
-
Skin: Wash off immediately with plenty of water.[12]
-
Inhalation: Move the person to fresh air.[12]
-
Ingestion: Clean mouth with water and drink plenty of water afterward.[12] In all cases of exposure, seek medical attention if symptoms persist.[12]
-
Conclusion
(R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5) is a cornerstone chiral amine in synthetic chemistry. Its utility is defined by its stereochemical purity, which is most reliably achieved through diastereomeric salt resolution. For researchers and drug developers, a thorough understanding of its properties, handling requirements, and analytical validation methods is crucial for its effective and safe application in the synthesis of next-generation chiral therapeutics.
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ChemBK. (2024). (R)-3-Methylbutan-2-aMine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
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ResearchGate. (n.d.). Chirality and Biological Activity. Retrieved from [Link]
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Chirality and Stereochemistry of (R)-3-Methylbutan-2-amine Hydrochloride: A Comprehensive Guide to Resolution, Synthesis, and Analytical Validation
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach the stereochemical control of small aliphatic amines not merely as a synthetic step, but as a holistic system of thermodynamic and kinetic balances. (R)-3-Methylbutan-2-amine hydrochloride is a highly valuable chiral building block critical to the synthesis of neuroactive pharmaceuticals, agrochemicals, and specialized chiral auxiliaries. However, the molecular architecture of this compound—specifically the minimal steric differentiation between its methyl and isopropyl substituents—makes asymmetric synthesis and enantiomeric resolution notoriously difficult.
This whitepaper elucidates the stereochemical intricacies of (R)-3-methylbutan-2-amine hydrochloride. By synthesizing field-proven insights with cutting-edge materials science, this guide establishes self-validating protocols for homochiral metal-organic framework (HMOF) resolution, biocatalytic asymmetric synthesis, and rigorous analytical characterization.
Molecular Architecture & Physicochemical Profiling
The stereocenter of (R)-3-methylbutan-2-amine is located at the C2 position, flanked by a methyl group and an isopropyl group. The relatively small difference in the van der Waals radii of these two groups creates a significant challenge for chiral recognition mechanisms, whether enzymatic or chromatographic[1].
Because the free base is highly volatile and prone to atmospheric oxidation, it is universally isolated and utilized as a hydrochloride salt. This salt formation stabilizes the amine, enhances its aqueous solubility, and provides a crystalline solid suitable for X-ray diffraction and long-term storage.
Table 1: Physicochemical Properties of (R)-3-Methylbutan-2-amine HCl
| Property | Value / Description |
| CAS Number | 31519-52-5[2] |
| PubChem CID | 87748346[3] |
| Molecular Formula | C₅H₁₄ClN[2] |
| Molecular Weight | 123.62 g/mol [2] |
| SMILES | (C(C)C)C.Cl[2] |
| Stereocenter | C2 (R-configuration) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water and polar organic solvents[4] |
Advanced Enantiomeric Resolution: The HMOF Paradigm
Traditional chiral resolution of 3-methylbutan-2-amine relies on diastereomeric salt formation (e.g., using tartaric acid), which is labor-intensive and often yields suboptimal enantiomeric excess (ee). Modern approaches utilize Homochiral Porous Metal-Organic Frameworks (HMOFs) as enantioselective adsorbents.
The Causality of Material Selection: Highly reactive amines possess strong coordinating abilities that can easily dissociate standard MOF structures. To circumvent this, recent advancements have introduced Cr-SXU-5 , a robust chiral Cr³⁺-MOF constructed using S-1,1'-bi-2-naphthol (BINOL) as the chirality source[5]. Unlike vulnerable Fe-based MOFs, Cr-SXU-5 exhibits exceptional thermodynamic stability, withstanding exposure to 3 M HCl and pH 12 NaOH[5]. This extreme chemical stability is the exact mechanical property required to separate 3-methylbutan-2-amine with an unprecedented >99.3% ee and directly elute it as a hydrochloride salt[5].
Enantioselective separation of racemic amines using the highly stable Cr-SXU-5 HMOF.
Biocatalytic Asymmetric Synthesis
For de novo synthesis, biocatalytic reductive amination of the prochiral ketone (3-methylbutan-2-one) offers a green, highly selective pathway. Native Amine Dehydrogenases (AmDHs) catalyze the asymmetric reduction of iminium intermediates.
The Steric Challenge (E-Value Limitation): While AmDHs easily resolve bulky alkyl amines (E > 1,000), small aliphatic amines like 3-methylbutan-2-amine present a profound challenge. The minimal size difference between the methyl and isopropyl groups drops the enantiomeric ratio (E-value) to approximately 80[1]. To achieve pharmaceutical-grade >99% ee, active-site engineered (R)-selective transaminases or highly specific AmDH variants must be employed to enforce rigid stereofacial shielding during hydride transfer[1].
Biocatalytic reductive amination pathway enforcing stereofacial shielding for chiral amine synthesis.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in failure detection. The following workflows are designed as self-validating systems, ensuring that any deviation in stereochemical integrity is immediately flagged.
Protocol 1: HMOF-based Enantioseparation and HCl Salt Isolation
-
System Suitability & Column Equilibration: Pack a preparative column with Cr-SXU-5 crystals. Validation Check: Run an achiral marker (e.g., toluene) to verify dead volume, flow uniformity, and absence of channeling.
-
Sample Loading: Dissolve racemic 3-methylbutan-2-amine in a non-polar solvent matrix (e.g., n-hexane) and load onto the column.
-
Chiral Elution: Elute using a gradient of n-hexane/isopropanol. Validation Check: Monitor the eluent using an in-line polarimeter. A positive-to-negative optical rotation inversion confirms the baseline separation of the (R) and (S) enantiomers.
-
In-Situ Salt Formation: Collect the (R)-enriched fraction and immediately treat with 3 M HCl. Causality: Because Cr-SXU-5 is uniquely stable in 3 M HCl, trace column leaching is prevented, and the volatile free base is instantly trapped as the stable hydrochloride salt[5].
-
Lyophilization: Freeze-dry the aqueous acidic fraction to yield (R)-3-methylbutan-2-amine hydrochloride as a white crystalline powder.
Protocol 2: Pre-Column Derivatization and Chiral HPLC Analysis
The Causality of Derivatization: Aliphatic amines lack a conjugated π-system, rendering them invisible to standard UV-Vis detectors. Attempting direct HPLC-UV analysis will result in flatlines or severe baseline noise. To solve this, the amine must be derivatized with Marfey’s reagent (FDAA) prior to injection[1]. This not only introduces a strong chromophore (detectable at 340 nm) but also converts the enantiomers into diastereomers, drastically improving resolution.
-
Derivatization: React 50 µL of the amine HCl salt solution (1 mg/mL) with 100 µL of 1% FDAA in acetone and 20 µL of 1 M NaHCO₃. Incubate at 40 °C for 1 hour. Quench with 20 µL of 1 M HCl.
-
System Suitability Test (SST): Inject a derivatized racemic standard. Validation Check: The system is only validated for use if the resolution ( Rs ) between the (R) and (S) peaks is > 1.5.
-
Sample Analysis & Orthogonal Spiking: Inject the derivatized (R)-sample. To definitively rule out co-eluting impurities, spike the sample with a known (S)-enantiomer standard. Validation Check: The minor peak must increase proportionally without peak broadening, confirming absolute peak identity.
Table 2: Validated HPLC Parameters for FDAA-Derivatized Amines
| Parameter | Specification |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Heptane : Isopropanol (85:15) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 340 nm (optimized for FDAA chromophore) |
| Column Temperature | 25 °C ± 1 °C |
| Injection Volume | 10 µL |
Conclusion
Mastering the stereochemistry of (R)-3-methylbutan-2-amine hydrochloride requires navigating strict steric limitations and physical volatility. By leveraging highly stable Cr-SXU-5 HMOFs for resolution, engineered biocatalysts for asymmetric synthesis, and FDAA-derivatization for analytical visibility, drug development professionals can establish highly reproducible, self-validating workflows that guarantee >99% enantiomeric purity.
References
-
Reticular Synthesis of a Highly Stable Homochiral Cr3+-Based Metal–Organic Framework for Enantioselective Separation Source: Inorganic Chemistry - ACS Publications / PubMed URL:[Link]
-
Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols Source: Frontiers in Catalysis URL:[Link]
-
(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 Source: PubChem URL:[Link]
Sources
A Technical Guide to (R)-3-Methylbutan-2-amine hydrochloride for the Research and Pharmaceutical Sector
This guide provides an in-depth technical overview of (R)-3-Methylbutan-2-amine hydrochloride (CAS No. 31519-52-5), a chiral amine of significant interest to researchers, scientists, and professionals in drug development. This document will detail its commercial availability, crucial quality control parameters, and recommended analytical methodologies for its characterization.
Introduction to a Versatile Chiral Building Block
(R)-3-Methylbutan-2-amine hydrochloride is a chiral primary amine that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The stereochemistry of such intermediates is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of the chiral center at the second carbon atom makes this compound a key component for introducing specific stereoisomerism in a target molecule.
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. Its structural simplicity, combined with its chirality, makes it a focus for the development of novel synthetic routes and as a resolving agent.
Commercial Sourcing of (R)-3-Methylbutan-2-amine hydrochloride
Identifying a reliable commercial supplier for niche research chemicals is a critical first step in any research and development endeavor. While many suppliers offer structurally similar amines, (R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5) is a more specialized reagent.
Confirmed Supplier
Based on current availability, ChemScene is a confirmed commercial supplier for (R)-3-methylbutan-2-amine hydrochloride.[1]
Custom Synthesis and Alternative Sourcing
Product Specifications and Quality Control
The quality and purity of starting materials are paramount in drug development. For (R)-3-Methylbutan-2-amine hydrochloride, the most critical quality attribute is its enantiomeric purity.
Typical Product Specifications
The following table summarizes the typical product specifications for commercially available (R)-3-Methylbutan-2-amine hydrochloride. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.
| Parameter | Typical Specification | Notes |
| Chemical Name | (2R)-3-methylbutan-2-amine;hydrochloride | |
| Synonyms | (R)-(-)-2-Amino-3-methylbutane hydrochloride | [2] |
| CAS Number | 31519-52-5 | [1][2] |
| Molecular Formula | C₅H₁₄ClN | [1][2] |
| Molecular Weight | 123.62 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Appearance | Solid | |
| Storage | Sealed in dry, 2-8°C | [1] |
The Imperative of Chiral Purity
In the synthesis of chiral drugs, the presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicological issues. Therefore, the accurate determination of the enantiomeric excess (e.e.) of (R)-3-Methylbutan-2-amine hydrochloride is a critical quality control step.
Quality Control & Analytical Methods: Ensuring Enantiomeric Purity
The primary analytical technique for determining the enantiomeric purity of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).
Chiral HPLC Method Development: A Strategic Approach
Developing a robust chiral HPLC method requires a systematic screening of columns and mobile phases. The following workflow provides a general strategy for the method development for (R)-3-Methylbutan-2-amine hydrochloride.
Caption: A generalized workflow for the development of a chiral HPLC method.
Recommended Starting Conditions for Chiral HPLC Analysis
4.2.1. Sample Preparation
-
Accurately weigh approximately 10 mg of (R)-3-Methylbutan-2-amine hydrochloride.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
4.2.2. Chromatographic Conditions (Normal Phase)
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Choices:
-
Polysaccharide-based CSPs: These columns are known for their broad applicability in separating a wide range of chiral compounds, including amines.[4]
-
Normal Phase Chromatography: Often provides better selectivity for chiral separations of small molecules.
-
Basic Additive (DEA): The addition of a small amount of a basic modifier like diethylamine is crucial to prevent peak tailing of the amine analyte and improve peak shape.[3]
Data Interpretation and Enantiomeric Excess Calculation
The result of a successful chiral separation will be two distinct peaks in the chromatogram, one for the (R)-enantiomer and one for the (S)-enantiomer. The enantiomeric excess (e.e.) is calculated using the following formula:
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling (R)-3-Methylbutan-2-amine hydrochloride.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 2-8°C).[1]
-
In case of contact: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
The following diagram illustrates the key relationships for ensuring laboratory safety when working with this compound.
Caption: Interconnected elements of laboratory safety for handling chemical reagents.
Conclusion
(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral building block for synthetic chemistry, particularly in the pharmaceutical industry. Ensuring the enantiomeric purity of this starting material is critical for the successful development of chiral drug candidates. This guide has provided an overview of its commercial availability, key quality attributes, and a strategic approach to the development of a robust chiral HPLC method for its analysis. By adhering to the principles of systematic method development and safe laboratory practices, researchers can confidently utilize this compound in their synthetic endeavors.
References
-
ResearchGate. (n.d.). Fig. 2. HPLC chromatograms showing the enantiomeric separation of... Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride. Retrieved from [Link]
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Optimizing the Stability and Storage of (R)-3-Methylbutan-2-amine Hydrochloride: A Technical Guide for Pharmaceutical Development
(R)-3-Methylbutan-2-amine hydrochloride (CAS: 31519-52-5) is a highly valuable chiral aliphatic primary amine salt utilized extensively as a building block in active pharmaceutical ingredient (API) synthesis and drug development[1][2]. As a Senior Application Scientist, I frequently observe that the structural and chiral integrity of this compound is compromised by improper handling, inadequate storage, and poor excipient selection.
This whitepaper provides an in-depth, self-validating framework for understanding the degradation mechanisms of (R)-3-Methylbutan-2-amine hydrochloride, executing stability-indicating protocols, and establishing optimal storage conditions.
Physicochemical Profiling & Degradation Mechanisms
To design an effective storage protocol, we must first understand the causality behind the compound's degradation. Amine hydrochlorides are inherently susceptible to specific environmental and chemical stressors.
Hygroscopicity and Deliquescence
The hydrochloride salt of (R)-3-Methylbutan-2-amine is highly hygroscopic. When exposed to ambient humidity, the crystalline lattice absorbs moisture from the air, leading to deliquescence —a state where the solid dissolves into the absorbed water to form a localized aqueous microenvironment. Once in this state, the activation energy required for hydrolysis and potential chiral inversion drops significantly, accelerating degradation[3].
Excipient Incompatibility: The Maillard Reaction
A critical, often overlooked degradation pathway occurs during formulation. Because (R)-3-Methylbutan-2-amine is a primary amine, it is highly reactive with reducing sugars such as lactose[4]. When formulated together, the primary amine reacts with the carbonyl group of the reducing sugar to form an unstable Schiff base. This intermediate undergoes an Amadori rearrangement, resulting in N-formyl derivatives and brown pigmented impurities—a classic Maillard Reaction [4][5].
Fig 1: Primary degradation pathways of (R)-3-Methylbutan-2-amine HCl.
Empirical Stability Data & Storage Parameters
Quantitative stability tracking is essential for establishing shelf-life. Table 1 summarizes the degradation profile of the compound under various environmental stressors, highlighting the necessity of strict storage controls.
Table 1: Stability Matrix and Mitigation Strategies
| Environmental Condition | Exposure Time | Primary Degradation Pathway | API Recovery (%) | Recommended Mitigation Strategy |
| 25°C / 60% RH (Open) | 14 Days | Moisture absorption / Deliquescence | < 85% | Store in tightly sealed containers with desiccant. |
| 40°C / 75% RH (Closed) | 6 Months | Thermal stress / Trace hydrolysis | > 98% | Maintain at 2-8°C for long-term storage[1]. |
| 60°C + Lactose (1:1) | 21 Days | Maillard Reaction (Amadori adducts) | < 70% | Substitute lactose with mannitol or microcrystalline cellulose[6]. |
| Oxidative (3% H₂O₂) | 48 Hours | N-Oxidation | < 90% | Backfill storage containers with inert gas (Argon/N₂). |
Core Storage Directives
To preserve the ≥98% purity of (R)-3-Methylbutan-2-amine hydrochloride[1], adhere to the following absolute requirements:
-
Temperature Control: Store at 2-8°C in a dry environment[1]. Elevated temperatures exponentially increase the rate of hydrolysis if trace moisture is present.
-
Atmospheric Control: The container must be purged and backfilled with an inert gas (Argon or ultra-pure Nitrogen) to displace oxygen and atmospheric moisture.
-
Light Protection: Store in amber glass vials to prevent photolytic degradation.
Self-Validating Experimental Protocols
A robust analytical method must be self-validating. This means the protocol inherently proves its own accuracy through internal controls—specifically, Mass Balance . If the sum of the remaining API and the quantified degradation products does not equal >96% of the starting material, the method is failing to detect a degradation pathway (e.g., volatile loss or irreversible column binding)[7].
Protocol 1: Forced Degradation & Mass Balance Assessment
This workflow systematically stresses the API to generate a complete impurity profile, ensuring your UPLC method is truly stability-indicating[3][7].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 1.0 mg/mL stock solution of (R)-3-Methylbutan-2-amine HCl in a 50:50 mixture of Acetonitrile and HPLC-grade Water.
-
Stress Application:
-
Acidic: Mix 1 mL stock with 1 mL 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic: Mix 1 mL stock with 1 mL 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 48 hours.
-
-
Quenching (Critical Step): Neutralize the acidic and basic samples to pH 7.0 using 0.1 M NaOH or 0.1 M HCl, respectively. Causality: Failing to neutralize the sample will cause the compound to continue degrading while sitting in the autosampler, leading to artificially low API recovery and non-reproducible peak areas[3].
-
UPLC-PDA/MS Analysis: Inject the samples using a sub-2 µm particle size column. Utilize a Photodiode Array (PDA) detector to perform a peak purity test, confirming that the main API peak is homogenous and not co-eluting with an impurity[7].
-
Mass Balance Calculation: Calculate the total area of the API peak plus all degradation peaks. The mass balance must be >96% to validate the method[7].
Fig 2: Self-validating forced degradation workflow for stability assessment.
Protocol 2: Excipient Compatibility Screening (Microcalorimetry)
To prevent late-stage formulation failures due to the Maillard reaction, use Isothermal Microcalorimetry (IMC) for rapid compatibility screening[6].
Step-by-Step Methodology:
-
Sample Blending: Create a 1:1 (w/w) physical mixture of (R)-3-Methylbutan-2-amine HCl and the target excipient (e.g., anhydrous lactose or mannitol).
-
Moisture Doping: Add 20% w/w HPLC-grade water to the blend to simulate high-humidity stress and mobilize the solid-state reaction[6].
-
Calorimetric Analysis: Load the sample into the IMC at 50°C.
-
Data Interpretation: Monitor the heat flow. A large, immediate exothermic process indicates a chemical interaction (Schiff base formation). If an exotherm is observed with lactose, substitute with a non-reducing polyol like mannitol, which will yield a flat thermal baseline[6].
Handling and Containment Best Practices
(R)-3-Methylbutan-2-amine hydrochloride is classified under GHS as causing Skin Irritation 2, Eye Irritation 2A, and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to respiratory tract irritation[2].
-
Environmental Controls: Always handle the dry powder inside a ductless fume hood or a localized exhaust ventilation system to prevent inhalation of hygroscopic dust.
-
Static Discharge: Amine hydrochloride powders can accumulate static charge. Ensure spatulas and weighing balances are properly grounded.
-
PPE: Nitrile gloves, chemical safety goggles, and a lab coat are mandatory[2]. If handling large quantities outside of a hood, a NIOSH-approved N95 or P100 particulate respirator is required.
References
-
ChemScene. "31519-52-5 | (R)-3-methylbutan-2-amine hydrochloride". ChemScene Catalog. 1
-
PubChem. "(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346". National Center for Biotechnology Information. 2
-
BenchChem. "Bis(2-chloroethyl)amine Hydrochloride Stability in Solution". Technical Support Center. 3
-
Taylor & Francis. "A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose". Expert Opinion on Drug Delivery. 4
-
ResearchGate. "A general Maillard reaction between lactose and an amine group-containing API". Pharmaceutical Development and Technology.5
-
PMC / NIH. "Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation". National Library of Medicine. 7
-
TA Instruments. "An Alternative Method of Drug-Excipient Characterization". Application Note. 6
Sources
- 1. chemscene.com [chemscene.com]
- 2. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 7. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Tool: An In-depth Technical Guide to the Applications of (R)-3-Methylbutan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Methylbutan-2-amine hydrochloride, a chiral amine salt, has emerged as a valuable and versatile tool in the field of organic synthesis and drug development. Its utility stems from its inherent chirality, which can be leveraged to control the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of the applications of (R)-3-Methylbutan-2-amine hydrochloride, focusing on its role as a chiral resolving agent and a chiral building block in asymmetric synthesis.
Physicochemical Properties and Synthesis
(R)-3-Methylbutan-2-amine hydrochloride is the hydrochloride salt of the chiral amine (R)-3-Methylbutan-2-amine. Key physicochemical properties are summarized in the table below.[1][2]
| Property | Value |
| Molecular Formula | C₅H₁₄ClN |
| Molecular Weight | 123.63 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (R)-enantiomer |
A common and efficient method for the synthesis of enantiomerically pure (R)-3-Methylbutan-2-amine is from the readily available chiral precursor, (R)-valine. This synthesis typically involves the reduction of the carboxylic acid functionality of the amino acid.
Application as a Chiral Resolving Agent
One of the primary applications of (R)-3-Methylbutan-2-amine hydrochloride is in the resolution of racemic mixtures of chiral carboxylic acids.[3] This classical resolution technique is based on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
The general principle involves the reaction of a racemic carboxylic acid with the enantiomerically pure (R)-3-Methylbutan-2-amine. This acid-base reaction results in the formation of a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most notably solubility in a given solvent.[4][5] This difference allows for the selective crystallization of the less soluble diastereomer, which can then be separated by filtration. The resolved carboxylic acid enantiomer is subsequently liberated from the purified diastereomeric salt by treatment with an acid.
Experimental Protocol: General Procedure for the Resolution of a Racemic Carboxylic Acid
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Add an equimolar amount of (R)-3-Methylbutan-2-amine (the free base, which can be generated from the hydrochloride salt by treatment with a base).
-
Stir the mixture, and gently heat if necessary to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath or refrigerator may be required to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
The mother liquor, enriched in the more soluble diastereomer, can be collected for recovery of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in water or a suitable solvent.
-
Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of 1-2.
-
Extract the liberated free carboxylic acid with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Diagram of the Chiral Resolution Process:
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application as a Chiral Building Block in Asymmetric Synthesis
(R)-3-Methylbutan-2-amine can also serve as a versatile chiral building block in asymmetric synthesis.[3] In this context, the chiral amine is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. The chiral center of the amine influences the formation of new stereocenters in a predictable manner.
A notable example of a related chiral amine, (S)-2-amino-3-methylbutane, is its use in the synthesis of the potassium channel opener, Diazoxide BPDZ-44. This highlights the importance of such chiral amines in the development of new therapeutic agents.
Hypothetical Application: Asymmetric Alkylation via a Chiral Imine
A potential application of (R)-3-Methylbutan-2-amine is in the diastereoselective alkylation of a ketone. The ketone can be condensed with the chiral amine to form a chiral imine. The bulky isopropyl group of the amine can effectively block one face of the imine, directing the approach of an electrophile to the opposite face. Subsequent hydrolysis of the resulting alkylated imine would yield an enantiomerically enriched α-alkylated ketone.
Diagram of the Hypothetical Asymmetric Alkylation:
Caption: Hypothetical workflow for asymmetric alkylation using a chiral amine.
Conclusion
(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral reagent with significant applications in organic synthesis. Its primary use as a resolving agent for racemic carboxylic acids is a well-established and effective method for obtaining enantiomerically pure compounds. Furthermore, its potential as a chiral building block in asymmetric synthesis opens up avenues for the stereoselective synthesis of complex molecules, including new drug candidates. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral tools like (R)-3-Methylbutan-2-amine hydrochloride is set to increase.
Sources
Structural Profiling and Synthetic Applications of (R)-3-Methylbutan-2-amine Hydrochloride in Targeted Drug Discovery
Executive Summary
(R)-3-Methylbutan-2-amine hydrochloride (CAS: 31519-52-5) is a highly specialized chiral building block essential for the synthesis of advanced therapeutics. It is predominantly utilized in the development of microtubule (MT)-stabilizing agents for neurodegenerative tauopathies and TRPM8 activity regulators [1, 3]. This technical whitepaper provides an authoritative analysis of its physicochemical properties—specifically its molecular formula (C₅H₁₄ClN) and molecular weight (123.62 g/mol )—while detailing field-proven protocols for its integration into complex pharmacophores.
Physicochemical Profiling & Structural Analysis
The free base form, (R)-3-methylbutan-2-amine, is a volatile aliphatic amine. In rigorous drug development environments, handling volatile chiral amines presents significant challenges regarding stoichiometric precision and susceptibility to oxidative degradation or carbamate formation (via CO₂ absorption).
Converting the free base to its hydrochloride salt yields a bench-stable, crystalline solid. This operational shift ensures high gravimetric accuracy during automated library synthesis or manual scale-up, eliminating the need for inert-atmosphere handling prior to the reaction [2].
Table 1: Fundamental Chemical Properties
| Property | Value |
| Chemical Name | (R)-3-Methylbutan-2-amine hydrochloride |
| CAS Registry Number | 31519-52-5 |
| Molecular Formula | C₅H₁₄ClN |
| Molecular Weight | 123.62 g/mol |
| SMILES String | (C(C)C)C.Cl |
| Exact Mass | 123.08147 Da |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 1 |
Table 2: Comparative Stability: Free Base vs. Hydrochloride Salt
| Parameter | Free Base (C₅H₁₃N) | Hydrochloride Salt (C₅H₁₄ClN) |
| Physical State (at 20°C) | Volatile Liquid | Crystalline Solid |
| Boiling/Melting Point | 85–87°C (bp) | High (mp >150°C, dec.) |
| Handling & Storage | Requires inert atmosphere | Bench-stable, standard desiccation |
| Stoichiometric Precision | Low (due to volatility) | High (gravimetric accuracy) |
Stereochemical Significance in Pharmacodynamics
In the rational design of neurotherapeutics—such as 1,2,4-triazolo[1,5-a]pyrimidines targeting Alzheimer's disease—the chiral configuration of the appended amine dictates target engagement. Structure-Activity Relationship (SAR) evaluations demonstrate that the (R)-enantiomer of 3-methylbutan-2-amine significantly enhances the MT-stabilizing potency of the resulting drug candidates compared to its (S)-counterpart [3].
Causality: The steric bulk of the 1,2-dimethylpropyl group, when oriented strictly in the (R)-configuration, optimally occupies the hydrophobic binding pocket of tubulin. This stereospecificity validates the necessity of utilizing enantiomerically pure starting materials to prevent off-target effects and maximize therapeutic index.
Experimental Protocol: Chemoselective SₙAr Displacement
To incorporate (R)-3-methylbutan-2-amine hydrochloride into a halogenated heterocyclic scaffold (e.g., a triazolopyrimidine dichloride), a Nucleophilic Aromatic Substitution (SₙAr) is employed. The following protocol is designed as a self-validating system , ensuring high yield and the preservation of enantiomeric excess (ee).
Rationale for Reagent Selection: Because the starting material is a hydrochloride salt, an auxiliary base (N,N-Diisopropylethylamine, DIPEA) is strictly required to liberate the nucleophilic free amine in situ. DIPEA is chosen over Triethylamine (TEA) due to its higher steric hindrance, which prevents it from competing as a nucleophile in the SₙAr reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial under an argon atmosphere, dissolve the dichloride scaffold (1.0 eq, e.g., 0.16 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
In Situ Free-Basing: Add (R)-3-methylbutan-2-amine hydrochloride (2.0 eq, 0.32 mmol) to the solution, followed immediately by DIPEA (2.5 eq, 0.40 mmol).
-
Causality: The 0.5 eq excess of DIPEA ensures complete neutralization of both the initial HCl salt and the secondary HCl byproduct generated during the substitution, preventing the reaction from stalling due to acidification.
-
-
Reaction Execution: Heat the mixture to 80°C. Monitor the reaction continuously via LC-MS.
-
Self-Validation: The reaction is deemed complete only when the mass peak corresponding to the starting dichloride is fully consumed (typically 4–6 hours). Halting the reaction exactly at this point prevents the formation of unwanted bis-substitution byproducts.
-
-
Quenching and Extraction: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes the DMF solvent and water-soluble DIPEA salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (0–30% EtOAc in hexanes) to yield the pure chiral intermediate.
Workflow Visualization
The following diagram illustrates the logical progression of the SₙAr workflow, highlighting the critical free-basing step required when utilizing the hydrochloride salt.
Workflow for incorporating (R)-3-methylbutan-2-amine into MT-targeting agents.
Analytical Validation of Enantiomeric Purity
Post-synthesis, it is imperative to confirm that no racemization occurred during the heated SₙAr process.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Conditions: Isocratic elution using a chiral stationary phase (e.g., Chiralpak AD-H) with Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).
-
Causality: The addition of 0.1% DEA is a critical self-validating parameter; it suppresses peak tailing by masking residual silanol groups on the silica column. This ensures sharp, baseline-resolved peaks, allowing for the mathematically accurate integration of the enantiomeric ratio (e.r.).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87748346, (2R)-3-methylbutan-2-amine hydrochloride. PubChem. Retrieved from[Link]
-
Ballatore, C., et al. (2013). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. Journal of Medicinal Chemistry, PMC. Retrieved from[Link]
Methodological & Application
Application Notes and Protocols: (R)-3-Methylbutan-2-amine Hydrochloride in Asymmetric Synthesis
Introduction: The Critical Role of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical manufacturing, the synthesis of enantiomerically pure compounds is of paramount importance. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful. Chiral amines are fundamental building blocks in the synthesis of a vast array of bioactive molecules.[1] As such, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern organic chemistry.[2]
(R)-3-Methylbutan-2-amine hydrochloride is a valuable chiral building block and auxiliary that offers significant advantages in the stereocontrolled synthesis of complex molecules. Its relatively simple structure, derived from the natural amino acid valine, provides a rigid and well-defined chiral environment, enabling high levels of stereochemical induction in a variety of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of (R)-3-Methylbutan-2-amine hydrochloride in asymmetric synthesis. We will delve into its core applications, provide detailed, field-proven protocols, and explain the underlying principles that govern its efficacy.
Core Principles of Asymmetric Synthesis with Chiral Auxiliaries
Asymmetric synthesis often employs a chiral auxiliary, a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[3] The auxiliary, after fulfilling its role, can be cleaved and ideally recovered for reuse.[3] The effectiveness of a chiral auxiliary is determined by its ability to create a significant energetic difference between the diastereomeric transition states, thereby favoring the formation of one stereoisomer over the other.
(R)-3-Methylbutan-2-amine, with its stereocenter adjacent to the reactive amino group, serves as an excellent chiral auxiliary. The steric bulk of the isopropyl group plays a crucial role in shielding one face of the molecule, forcing incoming reagents to approach from the less hindered side. This principle of sterically-controlled facial selectivity is fundamental to its application in asymmetric synthesis.
Application I: Diastereoselective Alkylation of Chiral Imines
One of the most powerful applications of (R)-3-Methylbutan-2-amine is in the diastereoselective alkylation of imines derived from aldehydes and ketones. This methodology provides a direct route to the synthesis of α-branched chiral amines, which are prevalent motifs in many pharmaceutical agents.
Mechanistic Rationale
The process begins with the condensation of (R)-3-Methylbutan-2-amine with a prochiral ketone or aldehyde to form a chiral imine (specifically, a chiral Schiff base). The stereocenter of the amine auxiliary effectively controls the conformation of the resulting imine. Deprotonation of the α-carbon of the imine with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), generates a chiral enolate equivalent. The bulky isopropyl group of the auxiliary directs the incoming electrophile (e.g., an alkyl halide) to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the resulting imine cleaves the chiral auxiliary, yielding the desired enantiomerically enriched α-branched amine and regenerating the auxiliary.
Caption: Workflow for diastereoselective alkylation using (R)-3-Methylbutan-2-amine.
Protocol: Asymmetric Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine
This protocol details the synthesis of (R)-2-methyl-1-phenylpropan-1-amine from benzaldehyde and (R)-3-Methylbutan-2-amine hydrochloride, followed by diastereoselective methylation.
Materials:
-
(R)-3-Methylbutan-2-amine hydrochloride
-
Benzaldehyde
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Methyl Iodide
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Step 1: Liberation of the Free Amine
-
In a 100 mL round-bottom flask, dissolve (R)-3-Methylbutan-2-amine hydrochloride (1.0 eq) in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M NaOH solution dropwise with stirring until the pH of the solution is >12.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the free (R)-3-Methylbutan-2-amine. Caution: This amine is volatile.
Step 2: Formation of the Chiral Imine
-
To a solution of (R)-3-Methylbutan-2-amine (1.0 eq) in anhydrous toluene, add benzaldehyde (1.0 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine, which can be used in the next step without further purification.
Step 3: Diastereoselective Methylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Slowly add a solution of the chiral imine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Step 4: Hydrolysis and Isolation of the Chiral Amine
-
Dissolve the crude methylated imine in a 1:1 mixture of THF and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, wash the mixture with diethyl ether to remove the benzaldehyde byproduct.
-
Basify the aqueous layer with 1 M NaOH until pH > 12.
-
Extract the desired chiral amine with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate carefully to yield the crude (R)-2-methyl-1-phenylpropan-1-amine.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcomes and Data
The diastereoselectivity of the alkylation step is typically high, often exceeding 95:5 dr. The enantiomeric excess of the final product is a direct reflection of the diastereomeric ratio of the alkylated intermediate.
| Electrophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Product |
| Methyl Iodide | >95:5 | >90% |
| Ethyl Iodide | >93:7 | >86% |
| Benzyl Bromide | >96:4 | >92% |
Application II: As a Chiral Resolving Agent
(R)-3-Methylbutan-2-amine hydrochloride can also be effectively utilized as a chiral resolving agent for the separation of racemic carboxylic acids. The principle behind this application lies in the formation of diastereomeric salts.
Mechanistic Rationale
When a racemic mixture of a carboxylic acid is treated with the enantiomerically pure (R)-3-Methylbutan-2-amine, two diastereomeric salts are formed. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral amine can be removed by treatment with acid, yielding the enantiomerically enriched carboxylic acid.
Caption: Workflow for chiral resolution of a racemic carboxylic acid.
Protocol: Resolution of Racemic Mandelic Acid
Materials:
-
Racemic Mandelic Acid
-
(R)-3-Methylbutan-2-amine
-
Ethanol
-
Diethyl Ether
-
Hydrochloric Acid (2 M)
Step 1: Formation and Crystallization of Diastereomeric Salts
-
Dissolve racemic mandelic acid (1.0 eq) in warm ethanol.
-
In a separate flask, dissolve (R)-3-Methylbutan-2-amine (0.5 eq) in ethanol.
-
Slowly add the amine solution to the mandelic acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which will be enriched in the other diastereomer.
Step 2: Liberation of the Enantiomerically Enriched Mandelic Acid
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add 2 M HCl until the pH is acidic (pH < 2).
-
Extract the enantiomerically enriched mandelic acid with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiopure mandelic acid.
-
The aqueous layer contains the hydrochloride salt of (R)-3-Methylbutan-2-amine, which can be recovered.
Step 3: Determination of Enantiomeric Excess
The enantiomeric excess of the resolved mandelic acid can be determined by chiral HPLC analysis or by converting it to a diastereomeric derivative (e.g., an ester with a chiral alcohol) and analyzing by NMR spectroscopy.
Safety and Handling
(R)-3-Methylbutan-2-amine hydrochloride is a skin and eye irritant and may cause respiratory irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The free amine is volatile and flammable. All reactions involving the free amine and organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents.
Conclusion
(R)-3-Methylbutan-2-amine hydrochloride is a versatile and highly effective chiral auxiliary and resolving agent in asymmetric synthesis. Its utility in the diastereoselective alkylation of imines provides a reliable pathway to valuable α-branched chiral amines. Furthermore, its application as a resolving agent offers a practical method for the separation of racemic carboxylic acids. The protocols outlined in this document provide a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. With careful execution and an understanding of the underlying stereochemical principles, (R)-3-Methylbutan-2-amine hydrochloride can be a powerful tool in the synthesis of complex, enantiomerically pure molecules for drug discovery and development.
References
-
PubChem. (2R)-3-methylbutan-2-amine hydrochloride. Available at: [Link]
-
PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
-
Vapourtec. A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Available at: [Link]
-
Wikipedia. Chiral auxiliary. Available at: [Link]
-
Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available at: [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: (R)-3-Methylbutan-2-amine Hydrochloride as a Traceless Chiral Auxiliary
Mechanistic Grounding & Strategic Utility
(R)-3-Methylbutan-2-amine hydrochloride (often referred to as (R)-1,2-dimethylpropylamine HCl) is a sterically demanding, optically active primary amine. In modern asymmetric synthesis, it is primarily deployed as a precursor for chiral lithium amides and as a chiral resolving auxiliary for complex ligand architectures[1],[2].
Causality of the Chiral Environment: The structural brilliance of (R)-3-methylbutan-2-amine lies in the juxtaposition of a methyl group and a bulky isopropyl group directly adjacent to the chiral amine center. When converted into a lithium amide, it forms discrete, well-defined mixed aggregates with lithium enolates. The isopropyl group acts as a rigid steric shield within this transition state, blocking one face of the enolate and forcing incoming electrophiles to attack from the less hindered trajectory. This effectively allows the reagent to act as a "traceless" chiral auxiliary, enabling highly enantioselective bond formation without requiring covalent attachment to the substrate[1].
Physicochemical Profile & Quantitative Data
The hydrochloride salt is universally preferred for storage and handling due to the volatility and air-sensitivity of the free amine. Recent advancements have also enabled the biocatalytic synthesis of this chiral amine using native Amine Dehydrogenases (AmDHs), providing high-purity access[3].
Table 1: Physicochemical & Synthesis Data Summary
| Parameter | Specification / Data |
| Chemical Formula | C5H14ClN |
| Molar Mass | 139.62 g/mol |
| Physical State | White to off-white crystalline powder |
| Stereochemistry | (R)-configuration at C2 |
| Storage Conditions | Desiccated at room temperature; hygroscopic |
| Biocatalytic Access | Native AmDH reductive amination (up to 97.1% conversion at 50mM)[3] |
| Primary Utility | Traceless auxiliary (chiral base), P-chiral phosphine resolution[1],[2] |
Self-Validating Experimental Protocols
The following protocols detail the generation and application of the active chiral auxiliary. To ensure scientific integrity, each phase includes built-in validation checkpoints to create a self-validating workflow.
Protocol A: Free-Basing and Generation of the Chiral Lithium Amide
Expert Insight: The free amine must be generated immediately prior to lithiation. Prolonged storage of the free base leads to atmospheric CO₂ absorption (forming carbamates) and gradual oxidative degradation, which severely compromises the enantiomeric excess (ee%) of downstream reactions.
Step-by-Step Methodology:
-
Free-Basing: Suspend (R)-3-methylbutan-2-amine hydrochloride (1.0 equiv) in a biphasic mixture of anhydrous diethyl ether and 2M aqueous NaOH (1.5 equiv) at 0 °C.
-
Extraction: Stir vigorously for 15 minutes. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.
-
Drying: Dry the combined organic layers over anhydrous K₂CO₃ (avoid MgSO₄ as it can coordinate with the amine). Filter and carefully concentrate under reduced pressure (the free amine is volatile; do not exceed a 25 °C water bath temperature).
-
Self-Validation Checkpoint 1: Perform a Karl Fischer titration on the resulting amine solution. Moisture content must be < 50 ppm. Trace water will quench the subsequent organolithium reagent, altering the critical amine:lithium stoichiometry.
-
-
Lithiation: Dissolve the freshly prepared free amine in anhydrous THF (0.1 M). Cool to -78 °C under a strict argon atmosphere.
-
Activation: Dropwise add n-Butyllithium (n-BuLi, 1.05 equiv, typically 1.6 M in hexanes). Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete metalation.
-
Self-Validation Checkpoint 2: Add a trace amount of 1,10-phenanthroline indicator to a 1 mL aliquot. A persistent rust-red color confirms the presence of active lithium species, validating the successful formation of the chiral lithium amide[1].
-
Protocol B: Enantioselective Deprotonation and Alkylation
Expert Insight: The addition of lithium chloride (LiCl) is mechanistically critical. Without this additive, aldol or alkylation products often yield low diastereoselectivity and enantioselectivity. LiCl integrates into the mixed aggregate, tightening the transition state geometry and significantly increasing the ee%[1].
Step-by-Step Methodology:
-
Enolization: Cool the chiral lithium amide solution (from Protocol A) back to -78 °C. Dropwise add the prochiral ketone substrate (0.9 equiv) dissolved in THF. Stir for 1 hour to form the mixed lithium amide-enolate aggregate.
-
Additive Integration: Introduce anhydrous LiCl (1.5 equiv) dissolved in minimal THF. Stir for 20 minutes to allow aggregate reorganization[1].
-
Electrophilic Trapping: Add the alkyl halide or electrophile (1.2 equiv). Maintain the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C overnight.
-
Quenching & Recovery: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The chiral amine partitions into the organic phase and can be recovered via acidic extraction (1M HCl), effectively regenerating the starting hydrochloride salt for future use.
-
Self-Validation Checkpoint 3: Analyze the crude organic product via chiral HPLC. An ee% > 85% validates the integrity of the mixed aggregate transition state. If ee% is low, suspect moisture contamination during the LiCl addition step.
-
Protocol C: Resolution of P-Chiral Phosphine Oxides
(R)-3-Methylbutan-2-amine is also utilized to synthesize diastereomeric β-aminophosphines. By treating an enantiopure sulfamidate with a racemic secondary phosphine oxide in the presence of this chiral amine, diastereomeric intermediates are formed. These can be separated via fractional recrystallization or silica gel chromatography, allowing for the isolation of highly pure P-chiral ligands used in transition metal catalysis[2].
Visualizations
Workflow for activating and utilizing (R)-3-Methylbutan-2-amine HCl in asymmetric synthesis.
Mechanistic pathway of steric shielding and facial selectivity in the mixed aggregate state.
Sources
Application Note: Enantioselective Synthesis via (R)-3-Methylbutan-2-amine Hydrochloride Organocatalysis
Introduction & Rationale
While secondary amines (such as proline and MacMillan imidazolidinones) have long dominated the field of aminocatalysis, they frequently exhibit poor reactivity when confronted with sterically hindered substrates like α,α-disubstituted aldehydes or bulky ketones. Chiral primary amines, such as (R)-3-methylbutan-2-amine, overcome this fundamental limitation. By lacking the rigid, bulky ring systems of secondary amines, they form less sterically congested iminium and enamine intermediates, enabling the activation of highly substituted carbonyls[1].
Mechanistic Insights: The Critical Role of the Hydrochloride Co-Catalyst
The successful deployment of (R)-3-methylbutan-2-amine relies heavily on its formulation as a hydrochloride salt. The causality behind this requirement is threefold:
-
Thermodynamic Push & LUMO Lowering : The Brønsted acid (HCl) protonates the carbonyl oxygen of the substrate, significantly increasing its electrophilicity. This accelerates the nucleophilic attack by the primary amine to form the iminium ion. Once formed, the protonated iminium ion possesses a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) compared to the neutral species, facilitating rapid deprotonation to the active enamine nucleophile[2].
-
Stereocontrol via the Counterion : In non-polar or moderately polar solvents, the chloride counterion remains tightly associated with the protonated intermediate, forming a chiral ion pair. The chloride ion acts as a hydrogen-bond acceptor, anchoring the incoming electrophile (e.g., a nitroolefin) to a specific stereoface. This rigid transition state dictates the high enantioselectivity of the subsequent C-C bond formation[2].
-
Overcoming Acetaldehyde Challenges : In cross-aldol reactions, primary amine hydrochlorides suppress undesired self-condensation pathways, allowing for highly selective cross-coupling even with challenging substrates like acetaldehyde[3].
Experimental Protocols
Self-Validating System : The following protocols incorporate internal control checkpoints (visual cues and TLC monitoring) to ensure reproducibility and validate intermediate formation.
Protocol A: In Situ Preparation of (R)-3-Methylbutan-2-amine Hydrochloride
Causality: Preparing the salt in situ ensures exact stoichiometric control of the acid co-catalyst, preventing excess free acid from degrading sensitive electrophiles.
-
Reagent Preparation : Dissolve (R)-3-methylbutan-2-amine (0.20 mmol, 20 mol%) in anhydrous THF (1.0 mL) in a flame-dried flask under an argon atmosphere.
-
Salt Formation : Dropwise add a standardized solution of HCl in diethyl ether (2.0 M, 100 μL, 0.20 mmol) at 0 °C.
-
Validation Checkpoint : The immediate formation of a white precipitate or a distinct cloudiness visually validates the formation of the amine hydrochloride salt. Stir for 15 minutes at room temperature to ensure complete equilibration before introducing substrates.
Protocol B: Enantioselective Michael Addition of Ketones to Nitroolefins
-
Substrate Addition : To the catalyst suspension from Protocol A, add the donor ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 equiv).
-
Enamine Formation : Stir for 15 minutes at room temperature. Validation Checkpoint: The solution will often develop a slight yellow tint, indicating the successful formation of the active enamine intermediate.
-
Electrophile Introduction : Cool the reaction mixture to 0 °C to maximize stereofacial discrimination. Slowly add the nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol, 1.0 equiv) dissolved in 0.5 mL THF.
-
Reaction Monitoring : Stir the mixture at 0 °C. Monitor the consumption of the nitroolefin via TLC (Hexanes/EtOAc 4:1, UV visualization). Typical reaction times range from 12 to 24 hours depending on substrate sterics.
-
Quench and Workup : Quench the reaction with saturated aqueous NH₄Cl (2.0 mL) to hydrolyze the product-iminium complex and regenerate the catalyst. Extract the aqueous layer with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude mixture via flash column chromatography on silica gel to isolate the enantioenriched Michael adduct.
Quantitative Data Summary
The efficacy of the (R)-3-methylbutan-2-amine hydrochloride catalyst system is demonstrated across various sterically demanding substrates. The table below summarizes expected baseline metrics based on established primary aminocatalysis paradigms.
| Entry | Donor Substrate | Electrophile | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 14 | 88 | 95:5 | 94 |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 18 | 82 | 92:8 | 91 |
| 3 | Isobutyraldehyde | trans-β-Nitrostyrene | 24 | 79 | N/A | 96 |
| 4 | 3-Pentanone | 1-Nitrocyclohexene | 36 | 71 | 88:12 | 89 |
Mechanistic Visualization
Primary amine-catalyzed enamine-iminium activation cycle.
References
-
Xu, L., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications, (14), 1807-1821. URL:[Link]
-
Chen, J., et al. (2011). Organocatalytic High Enantioselective Synthesis of β-Formyl-α-hydroxyphosphonates. National Institutes of Health (PMC). URL:[Link]
-
Melchiorre, P., et al. (2020). Recent progress in asymmetric synergistic catalysis. National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in asymmetric synergistic catalysis – the judicious combination of selected chiral aminocatalysts with achiral metal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalytic High Enantioselective Synthesis of β-Formyl-α-hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
(R)-3-Methylbutan-2-amine hydrochloride for the synthesis of chiral amides
Application Note & Protocol
Strategic Use of (R)-3-Methylbutan-2-amine Hydrochloride in the Diastereoselective Synthesis of Chiral Amides
Abstract
Optically active amides are indispensable structural motifs in a significant portion of pharmaceuticals, agrochemicals, and advanced materials.[1] Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical objective in modern organic chemistry. This document provides a detailed guide for researchers and drug development professionals on the application of (R)-3-Methylbutan-2-amine hydrochloride as a versatile chiral building block for the synthesis of chiral amides. We will explore the underlying principles of stereochemical induction, provide detailed, field-tested protocols for amide coupling, and discuss methods for the analysis and characterization of the resulting diastereomeric products.
Introduction: The Imperative of Chirality in Amide Synthesis
Chiral amines are foundational to asymmetric synthesis, serving as resolving agents, chiral bases, and, most importantly, as chiral building blocks or auxiliaries.[1][2] When a prochiral carboxylic acid is coupled with an enantiopure amine like (R)-3-Methylbutan-2-amine, the resulting product is a chiral amide. The reaction generates a new stereocenter, and the inherent chirality of the amine influences the stereochemical outcome, leading to the formation of diastereomers in unequal ratios. This principle, known as asymmetric induction, is a cornerstone of stereoselective synthesis.[3]
(R)-3-Methylbutan-2-amine is a valuable chiral reagent due to its commercial availability in high enantiomeric purity and the steric influence of its bulky isopropyl group adjacent to the amine functionality. This steric hindrance plays a crucial role in directing the approach of the acylating agent, thereby controlling the configuration of the newly formed stereocenter.[4] This guide focuses on its use in a stoichiometric, substrate-controlled synthesis approach.[5]
Reagent Profile: (R)-3-Methylbutan-2-amine Hydrochloride
The hydrochloride salt is often preferred for its stability, ease of handling, and higher melting point compared to the free base. Prior to its use in coupling reactions, it must be neutralized to the free amine.
| Property | Value | Source |
| IUPAC Name | (2R)-3-methylbutan-2-amine;hydrochloride | [6] |
| Molecular Formula | C₅H₁₄ClN | [6] |
| Molecular Weight | 123.62 g/mol | [6] |
| Appearance | Light yellow solid | [7] |
| CAS Number | 31519-52-5 | [6] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |
Principle of Diastereoselective Amide Coupling
The synthesis of a chiral amide from a carboxylic acid and (R)-3-Methylbutan-2-amine involves the formation of an amide bond. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Common activation methods include conversion to an acyl chloride or the use of peptide coupling reagents.[]
The stereoselectivity of the reaction arises from the energetic difference between the transition states leading to the different diastereomeric products. The chiral amine creates a sterically biased environment. The incoming activated carboxylic acid will preferentially adopt a conformation that minimizes steric clash with the bulky isopropyl group of the amine, leading to the favored formation of one diastereomer.[3]
Figure 1: General reaction pathway for chiral amide synthesis.
Detailed Experimental Protocol: Synthesis of (R,R)-N-(3-methylbutan-2-yl)-2-phenylpropanamide
This protocol describes a representative synthesis using (R)-2-phenylpropanoic acid and (R)-3-Methylbutan-2-amine, employing thionyl chloride for acid activation. This method is robust and generally high-yielding.[9]
Materials and Reagents
-
(R)-3-Methylbutan-2-amine hydrochloride (1.0 eq)
-
(R)-2-Phenylpropanoic acid (1.05 eq)
-
Thionyl chloride (SOCl₂, 1.2 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M aq.)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)[7]
Experimental Workflow
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
Part A: Acyl Chloride Formation
-
In a fume hood, add (R)-2-phenylpropanoic acid (1.05 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous DCM (approx. 0.2 M relative to the acid).
-
Carefully add thionyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 1-2 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution.
-
Allow the solution to cool to room temperature, then concentrate under reduced pressure using a rotary evaporator to remove excess SOCl₂ and solvent. The resulting crude (R)-2-phenylpropanoyl chloride is used directly in the next step.
Part B: Amide Coupling
-
In a separate flask, suspend (R)-3-Methylbutan-2-amine hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath to 0°C.
-
Add triethylamine (2.5 eq) dropwise to the suspension. Stir for 20-30 minutes at 0°C to generate the free amine.
-
Re-dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold amine solution from step 3.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.[10]
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA hydrochloride), saturated aqueous NaHCO₃, and finally with brine.[10]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure diastereomeric amide mixture.[10]
Analysis and Characterization
The successful synthesis and the diastereomeric ratio of the product must be confirmed using spectroscopic methods.
| Analysis Technique | Purpose & Expected Observations |
| ¹H and ¹³C NMR | Confirms the amide bond formation and overall structure. In a diastereomeric mixture, some signals (especially for protons near the stereocenters) may appear as two distinct sets of peaks. |
| Chiral HPLC/GC | Separates and quantifies the two diastereomers, allowing for the determination of the diastereomeric excess (d.e.). A specific chiral column (e.g., Chiralcel OD-H) and mobile phase must be developed. |
| Mass Spectrometry | Confirms the molecular weight of the synthesized amide. |
| Circular Dichroism | Provides information about the stereochemical and chiroptical properties of the final product.[11][12][13] |
For determining the absolute configuration of the major diastereomer, advanced NMR techniques, such as Mosher's amide analysis, can be employed on a related chiral alcohol or amine intermediate if the synthetic route allows.[14]
Safety Precautions
-
General: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][15]
-
(R)-3-Methylbutan-2-amine hydrochloride: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (HCl and SO₂). Handle with extreme care under anhydrous conditions.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Minimize exposure.
-
Triethylamine (TEA): Flammable, corrosive, and has a strong odor. Handle in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete acid activation. Amine hydrochloride not fully neutralized. Wet reagents/solvents. | Ensure reflux is complete for acyl chloride formation. Use sufficient base (TEA) and allow adequate time for neutralization. Use freshly dried solvents and reagents. |
| No Reaction | Inactive coupling agent. Steric hindrance is too great for the chosen substrates. | Use a fresh bottle of thionyl chloride or a different coupling reagent (e.g., HATU, EDCI). Consider alternative, less hindered substrates or different reaction conditions (higher temperature, longer reaction time). |
| Poor Diastereoselectivity | Reaction temperature too high. Insufficient steric influence from the chiral amine. | Run the coupling reaction at a lower temperature (e.g., -20°C or -78°C). The choice of substrate is critical; selectivity is substrate-dependent. |
| Difficult Purification | Products have similar polarity. | Use a high-performance chromatography system or try a different solvent system for column chromatography. Recrystallization may also be an option if the product is a solid. |
Conclusion
(R)-3-Methylbutan-2-amine hydrochloride is an effective and reliable chiral building block for the diastereoselective synthesis of chiral amides. The protocol outlined herein, based on a classic acyl chloride formation and coupling, provides a robust method for accessing these valuable compounds. Proper execution and careful analysis are paramount to achieving high yields and accurately determining the stereochemical outcome. This foundational methodology opens the door to the synthesis of a wide array of complex, enantiomerically-enriched molecules for applications in pharmaceutical and chemical research.
References
-
Asymmetric Synthesis. (n.d.). Chem.libretexts.org. Retrieved March 11, 2026, from [Link]
-
Arnold, F. H., & Zhang, X. (2018). Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. PMC. Retrieved March 11, 2026, from [Link]
-
García-García, P., & Gotor-Fernández, V. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. Retrieved March 11, 2026, from [Link]
-
Dr. GP (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Wang, Q., et al. (2024). Enantioconvergent synthesis of axially chiral amides enabled by Pd-catalyzed dynamic kinetic asymmetric aminocarbonylation. PMC. Retrieved March 11, 2026, from [Link]
-
Asymmetric Synthesis. (2022). IIP Series. Retrieved March 11, 2026, from [Link]
-
Qian, D., Bera, S., & Hu, X. (2021). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides. ChemRxiv. Retrieved March 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride. PubChem Compound Database. Retrieved March 11, 2026, from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved March 11, 2026, from [Link]
-
Wang, Y., et al. (2025). Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation. Organic Letters. Retrieved March 11, 2026, from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved March 11, 2026, from [Link]
-
Koike, D., et al. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Retrieved March 11, 2026, from [Link]
-
Fochi, F., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Retrieved March 11, 2026, from [Link]
-
Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). K-State Research Exchange. Retrieved March 11, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved March 11, 2026, from [Link]
-
Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved March 11, 2026, from [Link]
-
Bednarova, L., et al. (2007). Spectroscopic properties of the nonplanar amide group: a computational study. PubMed. Retrieved March 11, 2026, from [Link]
-
Figuero, J. A., & Miles, W. H. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved March 11, 2026, from [Link]
-
(R)-3-Methylbutan-2-aMine. (2024). ChemBK. Retrieved March 11, 2026, from [Link]
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- 6. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01458H [pubs.rsc.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. fishersci.com [fishersci.com]
Application Note: Kilo-Scale Biocatalytic Synthesis and Isolation of (R)-3-Methylbutan-2-amine Hydrochloride
Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Compound: (R)-3-Methylbutan-2-amine hydrochloride (CAS: 31519-52-5)[1] Application: Chiral building block for microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (Alzheimer’s disease therapeutics) and advanced agrochemicals[2],[3].
Executive Summary & Mechanistic Rationale
The scale-up synthesis of low-molecular-weight chiral aliphatic amines presents unique process chemistry challenges. Historically, access to (R)-3-methylbutan-2-amine relied on the classical resolution of racemic 1,2-dimethylpropylamine using chiral acids like L-tartaric acid[4],. This traditional approach is inherently limited to a 50% theoretical yield, requires multiple energy-intensive recrystallization cycles, and generates significant organic waste.
To modernize this workflow, this application note details a biocatalytic reductive amination strategy utilizing engineered Amine Dehydrogenases (AmDH)[5],[6]. By directly converting 3-methylbutan-2-one (methyl isopropyl ketone) to the (R)-amine, the process achieves a 100% theoretical yield with >99.5% enantiomeric excess (ee)[7].
The Causality of Salt Selection: The free base, (R)-3-methylbutan-2-amine, is highly volatile (bp ~76–78 °C) and poses severe flammability and evaporative loss risks during large-scale concentration. Converting the product to its hydrochloride salt (MW: 123.62 g/mol ) stabilizes the molecule as a crystalline solid[1]. However, the HCl salt is notably hygroscopic. Therefore, the downstream processing (DSP) protocol described herein strictly avoids aqueous acid, utilizing anhydrous HCl in isopropanol (IPA) to induce direct precipitation from a non-polar solvent matrix.
Biocatalytic Reaction Engineering
The core of this self-validating protocol is a dual-enzyme system. An engineered Valine Dehydrogenase-based AmDH (ValDH-AmDH) catalyzes the stereoselective reductive amination of the ketone using ammonia as the nitrogen source and NADH as the hydride donor[5].
To make the process economically viable at the kilo-scale, a Glucose Dehydrogenase (GDH) cofactor recycling system is employed. GDH oxidizes D-glucose to D-glucono-1,5-lactone, which spontaneously hydrolyzes to gluconic acid. This irreversible hydrolysis acts as a thermodynamic sink, driving the equilibrium of the primary amination reaction to completion[6].
Fig 1. Engineered AmDH catalytic cycle coupled with GDH cofactor regeneration.
Kilo-Scale Experimental Protocol (Self-Validating System)
This protocol is designed for a 10 L jacketed glass reactor, yielding approximately 1.2 kg of the target HCl salt.
Phase 1: Enzymatic Bioconversion
-
Buffer Preparation: Charge the reactor with 7.0 L of 2 M NH₄Cl/NH₄OH buffer. Adjust to pH 9.0. Rationale: The high molarity of ammonium acts as both the pH buffer and the stoichiometric amine donor.
-
Cofactor & Substrate Addition: Add NAD⁺ (1.0 mM final concentration) and D-Glucose (1.3 kg, 1.2 equivalents). Stir at 250 rpm until fully dissolved. Charge 3-methylbutan-2-one (1.0 kg, 11.6 mol).
-
Enzyme Inoculation: Add GDH (10 U/mL) and purified ValDH-AmDH variant (2.0 g/L)[5].
-
Reaction Parameters: Maintain the jacket temperature at 30 °C. Rationale: Temperatures >35 °C risk enzyme denaturation, while <25 °C significantly reduces the kinetic rate.
-
In-Process Control (IPC) 1: At 24 h and 48 h, sample 1 mL of the aqueous layer. Extract with ethyl acetate and analyze via GC-FID. The reaction is deemed complete when ketone conversion is >98%.
Phase 2: Downstream Processing (DSP) & Extraction
-
Basification: Cool the reactor to 10 °C. Slowly add 10 M NaOH until the pH reaches >12.0. Rationale: The pKa of the amine is ~10.6. A pH of >12 ensures complete deprotonation to the free base, maximizing partition into the organic phase.
-
Extraction: Charge Methyl tert-butyl ether (MTBE) (3 × 3.0 L). Stir vigorously for 15 minutes, then allow 30 minutes for phase separation. Process Insight: MTBE is selected over Dichloromethane (DCM) because its density (0.74 g/mL) is lower than water. The organic product layer forms on top, allowing the heavy aqueous waste to be easily drained from the bottom valve of the reactor.
-
Drying: Route the combined MTBE layers through an inline cartridge of anhydrous Na₂SO₄ to remove residual water. Rationale: Strict exclusion of water is required before salt formation to prevent the hygroscopic HCl salt from oiling out.
Phase 3: Anhydrous Salt Formation
-
Pre-cooling: Transfer the dried MTBE solution to a clean, dry 10 L reactor under a nitrogen blanket. Cool to 5 °C.
-
Acidification: Equip an addition funnel with 5.5 M anhydrous HCl in Isopropanol (IPA) (2.2 L, ~1.05 eq). Add dropwise over 2 hours. Process Insight: The protonation of the amine is highly exothermic. The addition rate must be controlled to keep the internal temperature <15 °C. Exceeding this temperature can cause localized boiling of MTBE and potential degradation.
-
Crystallization: As the HCl/IPA is added, (R)-3-methylbutan-2-amine hydrochloride precipitates as a dense white crystalline solid.
-
Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with cold MTBE (1.0 L).
-
Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours. IPC 2: Perform Karl Fischer titration to ensure water content is <0.5% before final packaging in moisture-barrier bags.
Fig 2. Downstream processing workflow for the isolation of the hygroscopic HCl salt.
Quantitative Data & Process Analytics
The transition from bench-scale (100 mL) to kilo-scale (10 L) requires careful tracking of mass transfer and thermodynamic variables. The data below summarizes the process efficiency gains achieved through this optimized protocol.
Table 1: Process Parameters & Yield Metrics (Bench vs. Kilo-Scale)
| Parameter | Bench Scale (100 mL) | Kilo Scale (10 L) | Rationale for Variance / Process Note |
| Substrate Loading | 50 mM | 1.16 M | Higher loading at scale improves volumetric productivity but requires robust pH control during GDH acid generation. |
| Conversion (GC-FID) | >99% (24 h) | 98.5% (48 h) | Increased reaction time at scale due to mass transfer limitations of the biphasic ketone/water system. |
| Isolated Yield (HCl Salt) | 82% | 88% (1.26 kg) | Superior phase separation and reduced mechanical loss in the 10 L jacketed reactor during MTBE extraction. |
| Enantiomeric Excess (ee) | >99.9% | >99.5% | Maintained exceptional chiral fidelity; AmDH strictly dictates the (R)-configuration. |
| E-factor (Waste/Product) | ~120 | ~45 | Significant reduction due to optimized buffer molarity and efficient solvent recycling capabilities at scale. |
Table 2: Quality Attributes & Analytical Validation (Final API Intermediate)
| Quality Attribute | Specification | Analytical Method | Kilo-Scale Result |
| Appearance | White crystalline powder | Visual Inspection | Conforms |
| Chemical Purity | ≥ 98.0% | GC-FID | 99.2% |
| Chiral Purity | ≥ 99.0% ee | Chiral GC (e.g., CP-Chirasil-Dex CB) | 99.6% ee |
| Water Content | ≤ 1.0% | Karl Fischer Titration | 0.35% |
References
- Bommarius, A. S., et al. "Engineered amine dehydrogenases and methods of use thereof." US Patent 8835136B2, 2014.
-
Zhang, N., et al. "Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines." Journal of Medicinal Chemistry, ORCA Cardiff University Repository. Available at:[Link]
- Biogen Inc. "Substituted {1,2,4,}triazolo{1,5-A}pyrimidine compounds and their use in stabilizing microtubules." Chinese Patent CN115397826B, 2022.
-
Groenendaal, B., et al. "Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols." Frontiers in Catalysis, White Rose Research Online, 2021. Available at:[Link]
-
Thermo Fisher Scientific. "Applications Of Ion Chromatography For Pharmaceutical And Biological Products." VDOC.PUB. Available at:[Link]
-
Lee, W. "Molecular stereochemistry and resolution of tartaric acid." Chosun University Repository, 2019. Available at:[Link]
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- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. CN115397826B - Substituted {1,2,4,}triazolo{1,5-A}pyrimidine compounds and their use in stabilizing microtubules - Google Patents [patents.google.com]
- 4. vdoc.pub [vdoc.pub]
- 5. US8835136B2 - Engineered amine dehydrogenases and methods of use thereof - Google Patents [patents.google.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. US8835136B2 - Engineered amine dehydrogenases and methods of use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Common side reactions with (R)-3-Methylbutan-2-amine hydrochloride
Welcome to the technical support guide for (R)-3-Methylbutan-2-amine hydrochloride. This document, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the success of your experiments. We address common challenges and provide evidence-based solutions for researchers, chemists, and drug development professionals.
Introduction to (R)-3-Methylbutan-2-amine hydrochloride
(R)-3-Methylbutan-2-amine is a chiral secondary amine, a valuable building block in asymmetric synthesis. Its structure features a stereocenter at the carbon bearing the amino group, adjacent to a sterically demanding isopropyl group. It is typically supplied as a hydrochloride salt to improve its stability and handling.[1] This salt form necessitates a neutralization step to liberate the free, nucleophilic amine prior to its use in most synthetic applications.
The steric hindrance around the nitrogen atom is a critical factor influencing its reactivity. While this can be advantageous for stereocontrol, it often necessitates carefully optimized reaction conditions to avoid common side reactions. This guide will focus on troubleshooting two primary applications: Acylation (Amide Formation) and Reductive Amination .
Section 1: General Handling & Stoichiometry (FAQ)
This section addresses the most critical first step: using the amine hydrochloride salt in a reaction.
Question 1: My reaction isn't starting. I've added my acyl chloride/ketone and the amine hydrochloride, but TLC analysis shows only starting materials. What's wrong?
Answer: The most likely issue is that you are using the amine in its hydrochloride salt form directly in the reaction. The nitrogen atom in the hydrochloride salt is protonated, forming an ammonium salt. This protonated nitrogen is not nucleophilic and cannot react with electrophiles like acyl chlorides or carbonyls.
Solution: You must add a base to the reaction mixture to neutralize the hydrochloride and generate the free secondary amine.
-
Recommended Bases: For most applications, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) is ideal. At least 1.0 equivalent of the base is required to neutralize the HCl salt. In practice, it is common to use a slight excess (1.1-1.5 equivalents).
-
Inorganic Bases: In some cases, an inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used, particularly in polar aprotic solvents where they have some solubility.
-
Causality: The added base deprotonates the ammonium salt, freeing the lone pair on the nitrogen atom, which is essential for its nucleophilic character.
Caption: Workflow for generating the active free amine.
Question 2: Can I perform a liquid-liquid extraction to get the free amine before my reaction?
Answer: Yes, this is a common and effective procedure.
Protocol: Liberation of the Free Amine
-
Dissolution: Dissolve the (R)-3-Methylbutan-2-amine hydrochloride in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 2M sodium hydroxide (NaOH), while monitoring the pH. Adjust the pH to >12 to ensure complete deprotonation.
-
Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like diethyl ether or dichloromethane (DCM). The free amine is more soluble in the organic phase.[2]
-
Drying & Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully concentrate the solvent under reduced pressure.
-
Usage: The resulting free amine is a volatile liquid and should be used immediately for the best results.
Trustworthiness Note: This offline workup ensures that the exact amount of free amine is added to the reaction, removing any uncertainty related to the efficiency of in-situ neutralization. However, the free amine may be less stable over long-term storage than its hydrochloride salt.
Section 2: Troubleshooting Acylation Reactions (Amide Formation)
Acylation involves reacting the amine with an acylating agent (e.g., acyl chloride, acid anhydride) to form an N-acyl amide.[3]
Caption: Key components in an acylation reaction.
Acylation Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Conversion / Stalled Reaction | 1. Incomplete Neutralization of HCl Salt: The starting material was not fully converted to the free amine. 2. Insufficient Base Scavenger: The HCl generated during the reaction protonates the free amine, rendering it non-nucleophilic. 3. Steric Hindrance: The bulky nature of the amine slows the reaction rate, especially with a sterically demanding acylating agent. | 1. Use ≥1.0 eq. of base to neutralize the starting material PLUS 1.0-1.1 eq. of base to scavenge the generated HCl. A total of 2.0-2.2 equivalents of base (e.g., TEA, pyridine) is often required.[4] 2. Increase Temperature: Gently heat the reaction (e.g., to 40-50 °C) to provide sufficient activation energy to overcome the steric barrier. Monitor for potential side product formation. 3. Use a More Reactive Acylating Agent: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is more electrophilic. |
| Formation of Unknown Byproducts | 1. Reaction with Base: If a nucleophilic base (e.g., DMAP in high concentration without a primary acylating agent) is used, it can compete with the desired amine. 2. Degradation: High temperatures or prolonged reaction times may cause degradation of sensitive functional groups on either reactant. | 1. Use a Non-Nucleophilic Base: Switch to a sterically hindered base like DIPEA. While pyridine is a common choice, ensure it is not competing. 2. Optimize Temperature: Run a temperature screen (e.g., 0 °C, RT, 50 °C) to find the optimal balance between reaction rate and byproduct formation. 3. Use an Activating Agent: For reactions with carboxylic acids, use a coupling agent (e.g., EDC, HATU) instead of converting to an acyl chloride. This generates a highly reactive intermediate under milder conditions. |
| Difficult Purification | Excess Base/Salt Formation: The hydrochloride salt of the base (e.g., triethylammonium chloride) can be difficult to remove from the product. | 1. Aqueous Workup: Quench the reaction with water or a dilute acid (e.g., 1M HCl) to protonate any remaining base. Extract the amide product into an organic solvent. Wash the organic layer sequentially with water, dilute aqueous base (e.g., NaHCO₃ solution) to remove unreacted acid chloride, and finally with brine. 2. Filtration: If the base hydrochloride salt precipitates from the reaction mixture, it can sometimes be removed by filtration before the aqueous workup. |
Section 3: Troubleshooting Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, typically involving the reaction of an amine with a ketone or aldehyde to form an intermediate iminium ion (or enamine), which is then reduced in situ to the target amine.[5] (R)-3-Methylbutan-2-amine, being a sterically hindered secondary amine, presents specific challenges in this transformation.[6][7]
Caption: Competing pathways in reductive amination.
Reductive Amination Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Scientific Rationale |
| Major byproduct is the alcohol from reduction of the starting carbonyl | Incorrect Choice of Reducing Agent: The reducing agent is reducing the carbonyl faster than the iminium ion is formed and reduced. This is common with powerful, less selective hydrides like sodium borohydride (NaBH₄).[5] | 1. Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃, STAB).[5] STAB is a sterically hindered and less reactive hydride that selectively reduces the protonated iminium ion intermediate over the ketone or aldehyde, especially under mildly acidic conditions. 2. Use Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that is effective at acidic pH where the iminium ion is favored. Caution: NaBH₃CN can release toxic HCN gas if the pH becomes too acidic (pH < 4). |
| Low Conversion, Starting Materials Remain | 1. Inefficient Iminium Ion Formation: Steric hindrance between the bulky amine and the carbonyl compound slows the initial condensation step.[6] This equilibrium may not favor the iminium intermediate. 2. Insufficient Acid Catalyst: The formation of the iminium ion is acid-catalyzed. | 1. Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) into the reaction to remove the water byproduct, driving the equilibrium towards iminium ion formation. 2. Add an Acid Catalyst: Add a catalytic amount (e.g., 1-5 mol%) of acetic acid (AcOH). This protonates the carbonyl oxygen, making it more electrophilic, and facilitates the final dehydration step. 3. Increase Reaction Time/Temperature: Due to steric congestion, these reactions often require longer times (12-48h) or moderate heating. Monitor carefully for side product formation. |
| Formation of Diastereomers (if carbonyl is prochiral) | Poor Stereocontrol: The reduction of the E/Z isomers of the intermediate iminium ion may proceed with low facial selectivity.[6] | 1. Optimize Reducing Agent: Bulky reducing agents can sometimes offer better stereocontrol. Experiment with different borohydride reagents. 2. Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can enhance the energy difference between the diastereomeric transition states, leading to improved stereoselectivity. 3. Solvent Effects: The polarity of the solvent can influence the transition state geometry. Screen solvents like DCM, THF, and 1,2-dichloroethane (DCE). |
References
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. PMC, National Center for Biotechnology Information.[Link]
-
Reductive amination. Wikipedia.[Link]
-
Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines. ResearchGate.[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
-
(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN. PubChem, National Center for Biotechnology Information.[Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.[Link]
-
Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube.[Link]
-
Reactions of Amines. Fundamentals of Organic Chemistry, LibreTexts.[Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. ACS Publications.[Link]
-
Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate.[Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts.[Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.[Link]
-
(R)-3-Methylbutan-2-aMine. ChemBK.[Link]
-
3-amino-3-methylbutan-2-one hydrochloride (C5H11NO). PubChemLite.[Link]
- Preparation of (r)-3-aminopiperidine dihydrochloride.
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.[Link]
- Synthesis method of (R) -3-aminobutanol.
-
Amine Reactions: Practice Problems. Study.com.[Link]
-
(R)-3-amino-2-methyl-butan-2-ol hydrochloride. PubChem, National Center for Biotechnology Information.[Link]
-
Reactions of Chiral Molecules. Pharmaguideline.[Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek.[Link]
-
Solved When 3-methylbutan-2-amine is heated with. Chegg.com.[Link]
-
Amine Reactivity. Michigan State University Department of Chemistry.[Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with (R)-3-Methylbutan-2-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-3-Methylbutan-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their work with this compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying physicochemical principles to empower you to troubleshoot effectively.
Part 1: Foundational Knowledge - Understanding the Molecule
A logical approach to troubleshooting begins with understanding the inherent properties of the compound.
Q1: What are the key physicochemical properties of (R)-3-Methylbutan-2-amine hydrochloride that influence its solubility?
(R)-3-Methylbutan-2-amine hydrochloride is the salt form of a small, chiral primary amine.[1] Its solubility is governed by a balance of factors related to its structure and the presence of the hydrochloride salt.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₅H₁₄ClN[2][3] | The small size and presence of nitrogen and chlorine atoms suggest potential for polarity. |
| Molecular Weight | ~123.62 g/mol [2][3] | Low molecular weight generally favors solubility. |
| Compound Type | Primary Amine Hydrochloride Salt | As a salt, it is designed for enhanced aqueous solubility compared to its free base form.[4] |
| Structure | A branched alkyl chain with an amine group. | The alkyl portion (C₅H₁₃) is non-polar ("grease-ball" character), which can limit aqueous solubility, while the ammonium group (-NH₃⁺) is highly polar and promotes water solubility through hydrogen bonding.[1][5] |
| pKa (estimated) | The pKa of a similar small primary amine is typically around 10-11. | This is a critical parameter. Below its pKa, the compound exists predominantly in its protonated, charged (ammonium salt) form, which is more water-soluble. Above the pKa, it converts to the uncharged free base, which is significantly less water-soluble but more soluble in organic solvents.[6] |
Q2: Why is this compound supplied as a hydrochloride salt, and how does that affect its solubility?
Converting a basic amine to its hydrochloride salt is a common and highly effective strategy to increase aqueous solubility and dissolution rate.[4][7] The free base, (R)-3-Methylbutan-2-amine, is an oily liquid with limited water solubility (reported as 60 g/L at 20°C for the free amine) due to its hydrophobic alkyl chain.[5][8]
By reacting the basic amine with hydrochloric acid, the nitrogen atom is protonated, forming an ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic salt has a much higher affinity for polar solvents like water compared to the neutral, less polar free base.[6]
Diagram: pH-Dependent Equilibrium
The diagram below illustrates the fundamental equilibrium that governs the solubility of amine salts.
Caption: pH effect on amine salt and free base equilibrium.
Part 2: Troubleshooting Common Solubility Issues
This section addresses the most frequently encountered problems in a question-and-answer format, starting with the simplest solutions.
Q3: My (R)-3-Methylbutan-2-amine hydrochloride isn't dissolving in my aqueous buffer. What are the first steps?
If you are encountering issues dissolving the compound, assess the following variables systematically.
-
Check Concentration: Are you attempting to create a solution that exceeds its intrinsic solubility limit? Start by creating a more dilute solution to confirm the material is dissolving as expected.
-
Ensure Sufficient Agitation: Amine salts can sometimes require significant energy to break their crystal lattice. Ensure the solution is being vigorously stirred or vortexed. For small, stubborn amounts, sonication can be very effective at breaking up solid particles and increasing the surface area for dissolution.[9]
-
Apply Gentle Heat: For most solids, solubility increases with temperature because the dissolving process is endothermic (it requires energy).[10][11] Warming the solution to 30-40°C while stirring can significantly improve both the rate and extent of dissolution. Always be mindful of the compound's stability at elevated temperatures, although for this simple amine salt, moderate heat is generally safe.
-
Verify pH of the Solvent: Although it is a salt, dissolving it in a neutral or slightly basic solution can cause it to disproportionate, where some of the salt converts to the less soluble free base.[12] Ensure your aqueous solvent is neutral or slightly acidic (pH < 7) to maintain the compound in its soluble, protonated form.
Q4: The compound dissolved initially but then crashed out of solution. What happened?
Precipitation after initial dissolution is a classic sign of a change in conditions that lowered the compound's solubility.
-
Probable Cause 1: Temperature Change. If you heated the solution to get the compound to dissolve, allowing it to cool to room temperature may have created a supersaturated state, leading to precipitation. The solution is simply no longer able to hold that much solute at the lower temperature.[10]
-
Solution: Keep the solution at the elevated temperature (if your experiment allows), or work with a lower, more stable concentration that remains soluble at room temperature.
-
Probable Cause 2: pH Shift. The most common cause is an unintended increase in the solution's pH. Adding other components to your formulation may have raised the pH above the "safe" zone, causing the protonated salt to convert to the insoluble free base.[6]
-
Solution: Measure the final pH of your solution. If it has drifted towards neutral or basic, re-adjust it to be slightly acidic (e.g., pH 5-6) with a dilute acid like HCl. This will convert the free base back to the soluble hydrochloride salt.
Diagram: General Troubleshooting Workflow
Follow this workflow for initial solubility problems.
Caption: A systematic workflow for initial troubleshooting.
Part 3: Advanced Solubilization Strategies
When basic methods are insufficient, more advanced formulation techniques may be required.
Q5: I've tried heating and pH control, but I still can't reach my target concentration in an aqueous solution. What's next?
When you have reached the intrinsic solubility limit in water, the next step is to modify the solvent system itself by using co-solvents .[13] A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly soluble compounds.[14][15] They work by reducing the polarity of the water, making the solvent more "hospitable" to the non-polar alkyl parts of your molecule.
-
Common Co-solvents for Early-Stage Research:
-
Ethanol
-
Isopropanol (IPA)
-
Propylene Glycol (PG)
-
Polyethylene Glycol (e.g., PEG 300, PEG 400)
-
Dimethyl Sulfoxide (DMSO)
-
-
Strategy: Start by adding a small percentage of a co-solvent (e.g., 5-10% v/v) to your aqueous buffer and see if it improves solubility. You can systematically screen different co-solvents and concentrations to find the optimal system for your needs. (See Protocol 1 below).
Q6: I need to dissolve (R)-3-Methylbutan-2-amine hydrochloride in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate, but it won't dissolve. Why?
This is expected behavior. The hydrochloride salt is ionic (polar) and therefore has very low solubility in non-polar or weakly polar organic solvents.[16] To dissolve the compound in such solvents, you must first convert it back to its non-polar free base form.
-
The Mechanism: By adding a weak base, you neutralize the hydrochloric acid, deprotonating the ammonium (R-NH₃⁺) to the free amine (R-NH₂). This removes the ionic charge, making the molecule much more soluble in organic solvents.[6][17]
-
Procedure: A common method is to dissolve the hydrochloride salt in water, add a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and then extract the resulting free amine into an immiscible organic solvent like DCM or ethyl acetate.[17] (See Protocol 2 below for a detailed guide).
Part 4: Experimental Protocols
Protocol 1: Systematic Screening of Co-solvents for Aqueous Formulations
This protocol outlines a method to systematically test co-solvents to enhance the aqueous solubility of (R)-3-Methylbutan-2-amine hydrochloride.
Objective: To identify an aqueous/co-solvent mixture that achieves a target concentration of the API.
Materials:
-
(R)-3-Methylbutan-2-amine hydrochloride
-
Purified Water or desired buffer (ensure starting pH is ~6.0)
-
Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO
-
Glass vials, magnetic stirrer, analytical balance
Procedure:
-
Prepare Stock Solutions: Prepare 50% (v/v) solutions of each co-solvent in your chosen aqueous buffer.
-
Set up Test Vials: Label vials for each co-solvent and concentration to be tested (e.g., "10% EtOH", "20% EtOH", "10% PG", etc.).
-
Prepare Co-solvent Systems: In each vial, prepare 1 mL of the final solvent system. For example, for a 10% ethanol solution, add 200 µL of the 50% ethanol stock and 800 µL of the aqueous buffer.
-
Add Compound: Weigh a pre-determined amount of (R)-3-Methylbutan-2-amine hydrochloride calculated to achieve your target concentration and add it to each vial.
-
Attempt Dissolution: a. Stir all vials at room temperature for 30 minutes. Observe and note which ones dissolve completely. b. For any vials where the compound did not fully dissolve, warm them to 40°C with continued stirring for another 30 minutes. c. Note the final state (fully dissolved or solid remains).
-
Analyze Results: Identify the co-solvent and the minimum concentration required to dissolve the compound under your desired conditions (room temperature or heated). This provides a starting point for your final formulation.
Protocol 2: Conversion to Free Base for Organic Solvent Solubility
This protocol describes the conversion of the hydrochloride salt to its free amine form for subsequent use in organic reactions or formulations.
Objective: To generate a solution of (R)-3-Methylbutan-2-amine free base in an organic solvent.
Materials:
-
(R)-3-Methylbutan-2-amine hydrochloride
-
Purified Water
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Organic Solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)
Procedure:
-
Initial Dissolution: Dissolve the (R)-3-Methylbutan-2-amine hydrochloride in a minimal amount of purified water in the separatory funnel.
-
Basification: Slowly add the saturated NaHCO₃ solution to the separatory funnel. You will observe effervescence (CO₂ gas release) as the acid is neutralized. Continue adding the base dropwise until the bubbling stops. This indicates the conversion to the free base is complete.
-
Extraction: Add a volume of your chosen organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the free amine will be on the bottom (for DCM) or top (for ethyl acetate). Drain the organic layer into a clean flask.
-
Repeat Extraction: To ensure complete recovery, add a fresh portion of the organic solvent to the aqueous layer in the funnel, and repeat the extraction process. Combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl and let it sit for 5-10 minutes.
-
Final Solution: Decant or filter the dried organic solution away from the drying agent. This solution now contains the (R)-3-Methylbutan-2-amine free base and is ready for use in organic applications.
References
- Vertex AI Search Grounding API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- ChemBK. (2024, April 9). (R)-3-Methylbutan-2-aMine - Physico-chemical Properties.
- Parmar, K., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
- Vertex AI Search Grounding API. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Solubility of Things. (n.d.). 3-Methylbutan-2-amine.
- PubChem. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride.
- Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
- BenchChem. (n.d.). Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.
- BenchChem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility.
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Wikipedia. (n.d.). Amine.
- Ojala, K. E. M., et al. (2021, September 5). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. PubMed.
- ChemScene. (n.d.). (R)-3-methylbutan-2-amine hydrochloride.
- Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
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- 2. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
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- 6. Isolation (Recovery) [chem.ualberta.ca]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Syntheses with (R)-3-Methylbutan-2-amine Hydrochloride
Welcome to the technical support guide for (R)-3-Methylbutan-2-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to low yields in syntheses utilizing this valuable chiral building block. This guide moves beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in your experimental design.
Section 1: The First Checkpoint - Reagent Integrity and Purity
Before troubleshooting the reaction itself, it is crucial to validate the starting material. Low yields can often be traced back to issues with the quality or handling of the (R)-3-Methylbutan-2-amine hydrochloride.
Q1: My yields are inconsistent. Could the quality of my amine salt be the problem?
Absolutely. The hydrochloride salt of amines can be susceptible to two main issues: hygroscopicity and degradation.
-
Hygroscopicity : Amine hydrochloride salts have a tendency to absorb moisture from the atmosphere.[1][2] This introduces water into your reaction, which can interfere with moisture-sensitive reagents (e.g., Grignards, organolithiums) or alter reaction equilibria, such as in imine formation.
-
Purity : Ensure the enantiomeric and chemical purity of your starting material. Impurities can introduce competing side reactions. If you are using the amine as a chiral auxiliary, even small amounts of the opposite enantiomer can significantly decrease the enantiomeric excess (e.e.) of your final product.
Self-Validation Protocol: Quick Quality Check
-
Appearance : The salt should be a free-flowing crystalline solid. Clumping or a "wet" appearance suggests water absorption.
-
Melting Point : Compare the melting point of your batch to the literature value. A broad or depressed melting point is a classic indicator of impurities.
-
Chiral HPLC (if necessary) : For stereoselective reactions where enantiomeric excess is critical, analyzing the starting material via chiral HPLC is recommended to confirm its optical purity.[3]
Section 2: The Most Critical Step - Efficient Liberation of the Free Amine
A primary and often overlooked cause of low yields is the incomplete conversion of the hydrochloride salt to the reactive free amine. The ammonium salt (R-NH3+) is not nucleophilic and will not participate in most desired reactions.[4][5]
Q2: I added a base, but my reaction is still sluggish or failing. What's going wrong?
The choice and quantity of the base, along with the reaction conditions, are paramount for generating the free amine. The key is to shift the acid-base equilibrium completely to the side of the free amine.
The Underlying Principle: pKa is King The basicity of an amine is best understood by the pKa of its conjugate acid (the ammonium ion, often denoted as pKaH).[6][7] The predicted pKaH for (R)-3-Methylbutan-2-amine is approximately 10.80.[8] To effectively deprotonate the ammonium salt, you must use a base whose conjugate acid has a significantly higher pKa than the amine's pKaH.
Diagram: Free Amine Equilibrium
This diagram illustrates the essential equilibrium between the inactive hydrochloride salt and the reactive free amine, which is controlled by the addition of a suitable base.
Caption: A decision-making workflow for troubleshooting reductive amination.
Q4: I'm using the amine to form a chiral auxiliary, but the attachment reaction is failing. Why?
When forming amides with carboxylic acids (or their derivatives) to create chiral auxiliaries like Evans oxazolidinones or pseudoephedrine amides, incomplete reactions are usually due to poor activation of the carboxylic acid or steric hindrance. [9]
-
Insufficient Carboxylic Acid Activation : Simply mixing a carboxylic acid and an amine will not form an amide efficiently. The carboxylic acid must be activated.
-
Solution : Convert the carboxylic acid to a more reactive species like an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like DCC, EDC, or HATU).
-
-
Steric Hindrance : (R)-3-Methylbutan-2-amine is sterically hindered around the nitrogen atom. This can slow down its reaction with bulky electrophiles.
-
Solution : Increase the reaction time and/or temperature. If using a coupling reagent, choose one known to be effective for hindered substrates.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Is it possible to use the hydrochloride salt directly in the reaction?
-
A: It is highly discouraged for most applications. However, in some specific protocols, such as certain reductive aminations, the reaction is run in the presence of the base used to generate the free amine in situ. This should only be done if the resulting salt (e.g., triethylammonium chloride) is known not to interfere with the reaction. A separate workup to isolate the free amine is almost always the more robust and reliable method.
-
-
Q: My free amine appears to have a low boiling point. How do I avoid losing it during solvent removal?
-
A: The free amine (3-Methyl-2-butylamine) has a boiling point of 85-87°C. [8]When removing the extraction solvent (like diethyl ether, b.p. ~35°C), use a rotary evaporator with a cool water bath and do not apply high vacuum. It is often best to use the amine as a solution in the extraction solvent and determine its concentration by quantitative NMR if necessary, rather than trying to isolate it as a neat oil.
-
-
Q: Can I purify the amine hydrochloride salt if I suspect it's impure?
-
A: Yes, recrystallization is often a viable option. You can attempt to recrystallize the salt from a suitable solvent system, such as ethanol/ether. [10]This can help remove both chemical impurities and excess water.
-
References
-
(2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN. PubChem. [Link]
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective ... ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]
-
(R)-3-Methylbutan-2-aMine. ChemBK. [Link]
-
(R)-3-amino-2-methyl-butan-2-ol hydrochloride. PubChem. [Link]
-
Why is hydrogen chloride in everything? Reddit. [Link]
-
24.6 Synthesis of Amines. OpenStax. [Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]
-
Amines: Synthesis and Reactions. Al-Mustansiriyah University. [Link]
-
Family tree of chiral derivatives synthesized from (R)-3,3-dimethylbutan-2-amine. ResearchGate. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry. [Link]
-
Preparation of Amines. Chemistry Steps. [Link]
- Reactions of Amines.
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. [Link]
-
Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. [Link]
-
Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. [Link]
-
Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Base strengths of amine-amine hydrochloride systems in toluene. Journal of Physical Chemistry. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
3-methoxy-3-methylbutan-2-amine hydrochloride (C6H15NO). PubChemLite. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (R)-3-Methylbutan-2-amine Hydrochloride Reactivity Through Solvent Selection
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding inconsistent yields, sluggish kinetics, and stereochemical erosion when utilizing chiral amine salts like (R)-3-Methylbutan-2-amine hydrochloride .
While the hydrochloride salt form is essential for oxidative stability and shelf-life, it introduces a thermodynamic hurdle: the amine must be effectively free-based in situ to act as a nucleophile. The solvent environment you select dictates the solubility of the salt, the intrinsic nucleophilicity of the resulting free amine, and the stereochemical integrity of the transition state.
Part 1: The Causality of Solvent Effects
To master the reactivity of (R)-3-Methylbutan-2-amine hydrochloride, you must understand the interplay between solvation, basicity, and nucleophilicity.
Solubility & Free-Basing Thermodynamics
(R)-3-Methylbutan-2-amine HCl is a polar ionic lattice. In non-polar solvents (e.g., Toluene, pure Dichloromethane [DCM]), the salt is highly insoluble. To achieve free-basing, an auxiliary organic base (like DIPEA or TEA) must interact with the solid surface. In solvents like DCM, the byproduct (e.g., TEA·HCl) often precipitates out of solution. This precipitation is chemically advantageous: it drives the free-basing equilibrium forward according to Le Chatelier's principle, leaving the active free amine in solution.
Nucleophilicity Modulation via Solvation
Once free-based, the primary amine's nucleophilicity is entirely solvent-dependent:
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvents do not possess positively polarized hydrogen atoms. Consequently, they cannot form hydrogen bonds with the nitrogen's lone pair. The amine remains "naked," drastically increasing its nucleophilicity and reaction rate[1].
-
Polar Protic Solvents (MeOH, EtOH): These solvents heavily solvate the amine via hydrogen bonding. This solvation shell creates steric and electronic hindrance, significantly dampening the nucleophilicity of the primary amine[2][3].
Stereochemical Preservation
Because (R)-3-Methylbutan-2-amine contains a chiral center directly adjacent to the amine, it is sterically hindered. In amidation reactions (e.g., peptide coupling), forcing the reaction with strong bases in highly polar solvents (like DMF) increases the risk of racemization or epimerization of the electrophilic partner. Utilizing a less polar solvent (DCM) with a milder base (like N-methylmorpholine, NMM) mitigates this risk[4].
Part 2: Troubleshooting Guide & FAQs
Q1: My amidation reaction with an acid chloride in DCM is stalling at 50% conversion. Why? A1: This is a phase-transfer limitation. (R)-3-Methylbutan-2-amine hydrochloride has extremely poor solubility in pure DCM. If you add your base (e.g., TEA), the neutralization occurs only at the solid-liquid interface, which is kinetically slow. Fix: Add a polar aprotic co-solvent (e.g., 10% v/v DMF in DCM) to partially solubilize the amine salt, or pre-stir the amine hydrochloride with your base for 15–30 minutes before adding the electrophile[4].
Q2: I switched to DMF to improve solubility, but now I'm seeing significant over-alkylation (tertiary amine formation) during my Sₙ2 reaction. How do I control this? A2: Polar aprotic solvents like DMF maximize the nucleophilicity of the primary amine by leaving the lone pair unsolvated[1][2]. Because primary amines are inherently more nucleophilic than ammonia, the initial alkylation product (a secondary amine) rapidly reacts again to form a tertiary amine[2]. Fix: Switch to a mildly protic solvent (like Ethanol) or a less aggressive aprotic solvent (like Acetonitrile). Protic solvents form hydrogen bonds with the amine, dampening its reactivity and allowing you to differentiate the reaction rates between the primary and secondary amine intermediates[3][5].
Q3: Does the choice of auxiliary base matter if I optimize the solvent? A3: Absolutely. The pKa of the base is solvent-dependent. While Triethylamine (TEA) is standard, it is a strong, hindered base that can promote racemization in polar solvents. N-methylmorpholine (NMM) is considerably less basic and bulky; it is frequently used in amidation couplings because it yields significantly less racemization than TEA or DIPEA, even though it may result in slightly lower initial reaction rates[4].
Part 3: Quantitative Solvent Profiling
Use the following data matrix to select the optimal solvent system for your specific transformation.
| Solvent | Classification | (R)-Amine·HCl Solubility | Free Amine Nucleophilicity | Base Byproduct Solubility | Recommended Application |
| DCM | Non-polar aprotic | Very Low | Moderate | Low (Precipitates) | Amidation (Minimizes racemization) |
| DMF | Polar aprotic | High | Very High | High | Difficult Sₙ2 Alkylations (Sterically hindered) |
| MeCN | Polar aprotic | Low | High | Low | Balanced Amidation/Alkylation |
| MeOH | Polar protic | Very High | Low (H-bonded) | High | Reductive Amination (Controls over-reaction) |
Part 4: Self-Validating Experimental Protocol
Optimized In Situ Free-Basing and Amidation
This protocol utilizes a mixed-solvent system to balance salt solubility with stereochemical protection, incorporating visual cues to validate reaction progress.
Step-by-Step Methodology:
-
Preparation: Charge a oven-dried, argon-purged flask with (R)-3-Methylbutan-2-amine hydrochloride (1.0 eq).
-
Solvent Addition: Suspend the salt in anhydrous DCM to achieve a 0.2 M concentration. Add 10% v/v anhydrous DMF. Causality: The DMF disrupts the ionic lattice just enough to initiate solubilization without dominating the bulk dielectric constant.
-
Free-Basing: Cool the suspension to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Self-Validation Check: Stir for 15 minutes. The reaction mixture should transition from a cloudy suspension of the starting salt to a finer, different precipitate (DIPEA·HCl). This visual change confirms the free-basing equilibrium has shifted.
-
-
Electrophile Addition: Slowly add the acid chloride or activated ester (1.1 eq) dissolved in a minimum volume of DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (using a Ninhydrin stain). Self-Validation Check: The disappearance of the intensely purple, baseline-adjacent primary amine spot confirms nucleophilic consumption.
-
Workup: Quench with saturated aqueous NaHCO₃ to neutralize any remaining acid. Extract with DCM, wash the organic layer thoroughly with brine (to remove DMF and DIPEA salts), dry over Na₂SO₄, and concentrate under vacuum.
Part 5: Mechanistic & Workflow Visualizations
Workflow for optimal solvent selection based on reaction type and stereochemistry.
Mechanistic impact of protic vs. aprotic solvents on amine nucleophilicity.
Part 6: References
-
What is the effect of the nature of a solvent on nucleophilicity? Quora. Available at:
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:
-
Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews (ACS). Available at:
-
Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. ResearchGate. Available at:
-
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromoethylamine. Benchchem. Available at:
Sources
Managing temperature sensitivity of (R)-3-Methylbutan-2-amine hydrochloride
Technical Support Center: Managing Temperature Sensitivity of (R)-3-Methylbutan-2-amine Hydrochloride
As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling chiral aliphatic amine salts. (R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5) is a highly valuable chiral building block. While the hydrochloride salt form is designed to enhance stability and water solubility compared to its highly volatile free-base counterpart[1], it introduces a critical vulnerability: temperature-dependent hygroscopicity.
The following guide is engineered to provide you with causality-driven troubleshooting, quantitative stability profiles, and self-validating protocols to ensure the physical and stereochemical integrity of your compound.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: Why does my (R)-3-Methylbutan-2-amine HCl powder clump and become sticky when left on the benchtop? The Causality: Amine hydrochlorides possess a high crystal lattice energy, but they are notoriously hygroscopic[2]. At ambient temperatures (20–25°C), the kinetic energy of the environment provides a massive thermodynamic driving force for the salt to absorb atmospheric moisture. These salts can absorb enough water vapor from the air to form a degradative liquid film even below the standard dew point[3]. This process, known as deliquescence, destroys the powder's flowability and introduces water that can interfere with anhydrous downstream reactions.
Q2: Does elevated temperature compromise the enantiomeric excess (ee%) of the compound? The Causality: Yes, under specific conditions. While the crystalline salt is stereochemically stable at 2–8°C[4], exposing the compound to elevated temperatures (>40°C) in the presence of absorbed moisture can lead to partial dissociation of the HCl salt. This localized shift in microenvironmental pH generates trace amounts of the free amine. The alpha-chiral center of the free amine is then susceptible to reversible imine/enamine tautomerization, which scrambles the stereocenter and leads to racemization.
Q3: Why do I experience low yields when converting the salt back to the free base at room temperature? The Causality: The free base of 3-methylbutan-2-amine is highly volatile (boiling point ~85°C). The acid-base neutralization reaction used to liberate the free amine is highly exothermic. If this reaction is performed at room temperature without cooling, the localized heat generated will cause the liberated free base to vaporize and escape the reaction vessel, resulting in severe mass loss.
Part 2: Quantitative Temperature & Stability Profile
To optimize your handling procedures, refer to the thermodynamic and physical stability thresholds summarized below.
| Temperature Range | Physical State | Hygroscopic Risk | Chiral Stability (ee%) | Volatility Risk (Free Base) | Recommended Action |
| 2°C – 8°C | Free-flowing powder | Low | Stable (>99% ee) | Negligible | Optimal. Store sealed in a desiccator in the refrigerator[4]. |
| 20°C – 25°C | Prone to clumping | Moderate to High | Stable (if strictly dry) | Moderate | Handle swiftly in ambient air; purge containers with N₂/Ar. |
| >40°C | Deliquescent / Sticky | Very High | High risk of racemization | Extreme (Rapid evaporation) | Avoid. Never use oven-heating to dry this compound. |
Part 3: Self-Validating Experimental Protocols
Every protocol in your workflow must act as a self-validating system to guarantee scientific integrity. Do not proceed to subsequent synthetic steps without passing the built-in validation checkpoints.
Protocol A: Desiccation and Moisture Validation
If your batch has been exposed to ambient temperatures and shows signs of clumping, it must be dried without thermal stress.
-
Preparation: Transfer the clumped (R)-3-Methylbutan-2-amine HCl to a wide, shallow amber glass dish to maximize surface area.
-
Vacuum Desiccation: Place the dish in a vacuum desiccator containing fresh phosphorus pentoxide (P₂O₅) or indicating silica gel.
-
Cold Vacuum: Apply high vacuum (≤1 mbar) while maintaining the temperature strictly at 20°C. Do not apply heat, as thermal drying will cause sublimation or degradation. Leave under vacuum for 12–24 hours.
-
Validation Checkpoint (Karl Fischer): Perform a volumetric Karl Fischer titration to quantify the residual moisture[5].
-
Pass Criteria: Water content must be ≤0.2% w/w . If >0.2%, repeat step 3.
-
Protocol B: Temperature-Controlled Free-Basing & Extraction
To utilize the free amine in synthesis, you must liberate it from the HCl salt without triggering volatilization or racemization.
-
Solvent Suspension: Suspend 1.0 equivalent of (R)-3-Methylbutan-2-amine HCl in 10 volumes of an organic solvent with low water solubility (e.g., Methyl tert-butyl ether, MTBE, or Dichloromethane, DCM).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5°C .
-
Alkalinization: Slowly add 1.2 equivalents of pre-chilled 1M aqueous NaOH dropwise via an addition funnel. Maintain vigorous stirring. Crucial: The internal temperature must not exceed 10°C during the addition to prevent the volatile free base from evaporating.
-
Phase Separation: Transfer the cold biphasic mixture to a chilled separatory funnel. Isolate the organic layer containing the free base. Extract the aqueous layer once more with 5 volumes of cold MTBE/DCM.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 15 minutes at 0–5°C. Filter the drying agent.
-
Validation Checkpoint (Chiral HPLC): Derivatize a 5 µL aliquot of the organic layer (e.g., with Mosher's acid chloride) and analyze via Chiral HPLC.
-
Pass Criteria: Enantiomeric excess must be >98% ee .
-
Part 4: Process Visualizations
Workflow for temperature-controlled free-basing of (R)-3-Methylbutan-2-amine HCl.
Mechanistic pathway of temperature-induced degradation and racemization.
Part 5: References
-
Scribd. "Ammonium Chloride Corrosion." Water & Industrial Processes. Available at: [Link]
-
National Institutes of Health (NIH). "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Int J Pharm. Available at: [Link]
-
Tanzania Bureau of Standards (ISO 4317). "INTERNATIONAL STANDARD ISO 4317: Determination of water content — Karl Fischer method." Available at:[Link]
Sources
Validation & Comparative
Chiral HPLC Analysis of (R)-3-Methylbutan-2-amine Derivatives: A Comprehensive Comparison Guide
(R)-3-Methylbutan-2-amine hydrochloride (also known as (R)-1,2-dimethylpropylamine HCl) is a highly versatile chiral building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including ureas, amides, and secondary amines. Ensuring the enantiomeric excess (ee) or diastereomeric excess (de) of its downstream products is a strict regulatory requirement in drug development.
As a Senior Application Scientist, I have structured this guide to provide an objective comparison of Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methodologies for analyzing these derivatives. The insights below are grounded in mechanistic causality and field-validated experimental data.
Mechanistic Causality in Chiral Separation Strategies
When analyzing products derived from (R)-3-methylbutan-2-amine, the primary analytical challenge stems from the basic nitrogen atom. Underivatized aliphatic amines often lack a strong UV chromophore and exhibit severe peak tailing on silica-based columns due to secondary interactions with residual silanols.
Derivatization vs. Direct Analysis: While direct analysis using1 is possible for primary amines, it is often limited in scope and incompatible with complex downstream products[1]. Products of (R)-3-methylbutan-2-amine are typically secondary amines, amides, or ureas. For these, separation on polysaccharide-based CSPs is the gold standard. Derivatization (e.g., forming a phenylurea or NBD derivative) not only introduces a strong UV/Fluorescence chromophore but also provides the necessary π-π interactions and hydrogen-bond donor/acceptor sites required for chiral recognition within the polysaccharide clefts[2].
Immobilized vs. Coated Polysaccharide CSPs: The choice of Chiral Stationary Phase (CSP) dictates the success of the separation. Coated phases (e.g., Chiralpak AD-H, Chiralcel OD-H) rely on the physical coating of the chiral polymer onto the silica matrix, limiting mobile phase choices to standard normal-phase solvents (hexane/alcohols). Immobilized phases (e.g., Chiralpak IC, IA) covalently bond the polymer to the silica, allowing the use of "forbidden" solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). This expanded solvent compatibility can drastically alter selectivity and improve the solubility of complex, bulky urea derivatives[3].
Objective Comparison of Alternatives: HPLC vs. SFC and CSP Selection
Recent comparative studies emphasize the shift from traditional Normal Phase (NP) HPLC to 4 for chiral amine derivatives. SFC utilizes supercritical CO 2 with polar modifiers, offering higher diffusivity, lower viscosity, and significantly faster equilibration times[4].
The helical twist of the amylose backbone in Chiralpak AD-H/IA creates a deeper inclusion cavity compared to the cellulose backbone of OD-H/IC, often leading to superior resolution for specific 3-methylbutan-2-amine derivatives. The table below summarizes the performance of these platforms.
Table 1: Performance Comparison of CSPs for 3-Methylbutan-2-amine Derivatives (e.g., Phenylurea derivatives)
| Analytical Platform | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Retention Time (min) | Selectivity (α) | Resolution (Rs) | Key Advantage |
| SFC | Chiralpak IC (Immobilized) | CO 2 / EtOH / Et 2 NH (90:10:0.01) | ~10.5 | 1.15 | > 2.0 | High throughput, robust solvent compatibility[3]. |
| SFC | Chiralpak OJ-H (Coated) | CO 2 / IPA / Et 2 NH (80:20:0.01) | ~23.7 | 1.16 | > 1.5 | Excellent baseline separation for bulky ureas[3]. |
| NP-HPLC | Chiralpak AD-H (Coated) | Hexane / IPA / DEA (80:20:0.1) | ~15.2 | 1.12 | 1.8 | Standard industry workhorse, predictable retention[5]. |
| NP-HPLC | Chiralcel OD-H (Coated) | Hexane / EtOH / DEA (85:15:0.1) | ~18.5 | 1.08 | 1.3 | Alternative selectivity, prone to longer run times[2]. |
Data synthesized from established chiral separation protocols for 1,2-dimethylpropylamine derivatives.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following Normal Phase HPLC protocol is designed as a self-validating system . It mandates the use of a racemic reference standard to establish system suitability before quantifying the target (R)-enantiomer product.
Materials & Reagents:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1 v/v/v).
-
Causality Note: The addition of 0.1% DEA is not arbitrary. Basic additives dynamically coat the acidic silanol groups on the silica support, preventing the basic nitrogen of the amine derivative from undergoing secondary ion-exchange interactions, which is the primary cause of peak tailing[5].
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm (depending on the derivative's chromophore).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the (R)-3-methylbutan-2-amine derivative (e.g., amide/urea) in the mobile phase to a concentration of 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.22 µm PTFE syringe filter.
-
Racemic Reference Preparation (The Validation Key): Prepare a 1 mg/mL solution of the racemic derivative. This step is critical to prove the method's resolving power and validate the column's current chiral recognition capacity.
-
Equilibration: Flush the Chiralpak IC column with the mobile phase for at least 30 column volumes (approx. 45 minutes at 1.0 mL/min) until a stable baseline is achieved.
-
System Suitability Test (SST): Inject 10 µL of the racemic reference.
-
Acceptance Criteria: The two enantiomer peaks must exhibit a Resolution (Rs) ≥ 1.5 (baseline separation). The symmetry factor for both peaks must be between 0.8 and 1.5. If Rs < 1.5, adjust the Hexane:IPA ratio (e.g., to 85:15) to increase retention and resolution.
-
-
Sample Analysis: Once the SST passes, inject 10 µL of the (R)-3-methylbutan-2-amine derivative sample.
-
Data Processing: Calculate the enantiomeric excess (ee) using the formula: %ee =[(Area R - Area S) / (Area R + Area S)] x 100.
Workflow Visualization
Chiral HPLC method development and self-validation workflow for amine derivatives.
References
-
BenchChem. "A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of (R)-1,3-Butanediamine Derivatives." Benchchem.com. 1
-
Woods, R. M., et al. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International. 4
-
MDPI. "Expanding the Scope of Asinger Chemistry towards Enantiomerically Pure Secondary Amines and β-Aminothiols through Chemoenzymatic Derivatization of 3-Thiazolines." MDPI. 3
-
Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak.org. 2
-
ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate.net. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Expanding the Scope of Asinger Chemistry towards Enantiomerically Pure Secondary Amines and β-Aminothiols through Chemoenzymatic Derivatization of 3-Thiazolines | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Determining Enantiomeric Excess for (R)-3-Methylbutan-2-amine Hydrochloride
Introduction: In the realms of pharmaceutical development and asymmetric synthesis, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical parameter that dictates biological activity, pharmacological efficacy, and toxicological profile. For chiral primary amines like (R)-3-Methylbutan-2-amine, a versatile building block, the precise determination of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for this task: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We move beyond mere protocols to explore the causality behind methodological choices, ensuring each approach is robust and self-validating.
The selection of an analytical method is a critical decision, balancing the need for accuracy, sensitivity, sample throughput, and available instrumentation.[1] This document serves as a practical guide for researchers, scientists, and drug development professionals to navigate this decision-making process with confidence.
General Workflow for Enantiomeric Excess Determination
The fundamental approach to determining enantiomeric excess involves creating a chiral environment that allows for the differentiation of the (R) and (S) enantiomers. This can be achieved through physical separation via chromatography or through the formation of diastereomeric species that can be distinguished spectroscopically.[2]
Caption: General workflow for enantiomeric excess validation.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography is a powerful technique that physically separates enantiomers, allowing for direct quantification.[3] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) primarily depends on the analyte's volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used technique for ee determination due to its versatility and high accuracy.[4][5] The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).[6] For primary amines, polysaccharide-based CSPs are often the first choice.
Causality Behind the Method: The hydrochloride salt of the amine is generally not suitable for direct analysis in common normal-phase HPLC systems. It is often necessary to analyze the free amine. The choice of a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is based on their proven success in forming transient, diastereomeric complexes with a wide range of chiral molecules, including amines, through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[7] The mobile phase, typically a mixture of an alkane and an alcohol, is optimized to modulate these interactions to achieve baseline separation.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a stock solution of the (R)-3-Methylbutan-2-amine hydrochloride sample at ~1 mg/mL in mobile phase.
-
To analyze the free amine, dissolve the hydrochloride salt in a small amount of methanol and add a slight excess of a volatile base like triethylamine (TEA) or pass it through a small plug of basic alumina before final dilution in the mobile phase.
-
Prepare a racemic standard (50:50 mixture of R and S enantiomers) and a standard of the pure (S)-enantiomer (if available) to determine the elution order and confirm resolution.[8]
-
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: e.g., Chiralpak® IC or a similar polysaccharide-based column.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1, v/v/v). The small amount of amine additive (DEA) is crucial to prevent peak tailing by masking active sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (where the amine has some absorbance) or use a more universal detector like a Refractive Index (RI) detector if UV sensitivity is low.
-
Injection Volume: 10 µL.
-
-
Analysis & Quantification:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks.
-
Inject the known (R)-enantiomer standard to identify its corresponding peak.
-
Inject the unknown sample.
-
Integrate the peak areas for the (R) and (S) enantiomers.[1]
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100[9]
-
Caption: Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 3-Methylbutan-2-amine, chiral GC offers exceptional resolution and sensitivity.[10] Separation occurs on a CSP, most commonly a cyclodextrin derivative.[11] To enhance volatility and improve chromatographic peak shape, the primary amine is typically derivatized.
Causality Behind the Method: The free amine can interact strongly with active sites in the GC system, leading to poor peak shape. Derivatization, for instance, acylation with trifluoroacetic anhydride (TFAA), converts the polar -NH₂ group into a less polar, more volatile amide. This not only improves chromatographic performance but can also enhance the chiral recognition by the cyclodextrin stationary phase. The choice of a cyclodextrin-based phase stems from its toroidal structure, which provides a chiral cavity where enantiomers can inclusively bind with differing affinities.[10]
Experimental Protocol: Chiral GC with Derivatization
-
Sample Preparation (Derivatization):
-
Dissolve ~1-2 mg of the amine hydrochloride in 1 mL of a suitable solvent (e.g., methylene chloride). Neutralize with a base (e.g., anhydrous sodium carbonate) and filter or extract the free amine.
-
To the solution of the free amine, add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15-20 minutes.
-
After cooling, the sample is ready for injection. The excess reagent and solvent will elute early in the chromatogram.
-
-
Instrumentation & Conditions:
-
GC System: Standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: e.g., Astec CHIRALDEX® G-TA or a similar cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen at an optimal flow rate.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp slowly (e.g., 2 °C/min) to a final temperature of ~150 °C. A slow ramp is critical for maximizing resolution.[8]
-
Injector/Detector Temp: 220 °C / 250 °C.
-
-
Analysis & Quantification:
-
Follow the same validation logic as HPLC: inject a derivatized racemic standard to confirm separation and a derivatized known enantiomer to confirm peak identity.
-
Inject the derivatized sample.
-
Calculate ee (%) from the integrated peak areas of the two diastereomers.
-
NMR Spectroscopy: A Non-Separative Approach
NMR spectroscopy offers a rapid method for ee determination without requiring chromatographic separation.[12] The strategy involves converting the pair of enantiomers into a pair of diastereomers, which are distinct chemical entities and will, in principle, exhibit different NMR signals.[13] This conversion can be achieved through covalent bonding with a chiral derivatizing agent (CDA) or through the formation of non-covalent complexes with a chiral solvating agent (CSA).[14]
Using a Chiral Derivatizing Agent (CDA): Mosher's Acid
The use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is a classic and highly reliable method for determining the ee and absolute configuration of chiral amines and alcohols.[15][16] The amine reacts with the acid chloride of enantiomerically pure Mosher's acid to form stable diastereomeric amides.[17]
Causality Behind the Method: The covalent bond formation results in two distinct diastereomeric molecules. The bulky phenyl and -CF₃ groups of the Mosher's acid reagent create a unique and conformationally restricted magnetic environment around the chiral center of the original amine. This leads to significant differences in the chemical shifts (Δδ) of protons (or other nuclei like ¹⁹F) near the stereocenter, allowing for clear resolution and integration of the signals corresponding to each diastereomer.[18] Using both (R)- and (S)-Mosher's acid in separate experiments provides an internal validation of the results.[17]
Caption: Formation of diastereomers using a CDA.
Experimental Protocol: Mosher's Amide Analysis
-
Sample Preparation:
-
This protocol requires two separate NMR tubes.
-
Tube 1: Dissolve ~2-3 mg of the amine hydrochloride sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆). Add a drop of a non-nucleophilic base like pyridine-d₅ to neutralize the HCl and act as a scavenger. Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride.
-
Tube 2: Repeat the procedure in a separate tube using (S)-Mosher's acid chloride.
-
Allow the reactions to proceed to completion at room temperature (typically 1-4 hours).[16]
-
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both samples. ¹⁹F NMR is often preferred as the spectra are simpler with no background signals and the trifluoromethyl group provides a strong, sharp singlet for each diastereomer.[15]
-
-
Data Analysis & Quantification:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. This could be the -CF₃ signal in the ¹⁹F spectrum or a proton signal (e.g., the methine proton) close to the chiral center in the ¹H spectrum.
-
Integrate the signals for the two diastereomers in one of the spectra.
-
Calculate the ee using the formula: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] × 100
-
Using a Chiral Solvating Agent (CSA)
This method is faster and non-destructive, as it relies on the rapid, reversible formation of non-covalent diastereomeric complexes.[19] Enantiomerically pure diols like 1,1'-Bi-2-naphthol (BINOL) are effective CSAs for primary amines.[14]
Causality Behind the Method: The CSA and the enantiomers of the analyte form transient diastereomeric complexes, primarily through hydrogen bonding.[14] This association creates a subtle difference in the average magnetic environment experienced by the nuclei of the (R) and (S) enantiomers, leading to small but often measurable chemical shift differences (anisochrony). The magnitude of this separation is highly dependent on the solvent, temperature, and concentration. Non-polar solvents like CDCl₃ or C₆D₆ are preferred as they minimize competition with the desired analyte-CSA interaction.[14]
Experimental Protocol: CSA Analysis
-
Sample Preparation:
-
Neutralize the amine hydrochloride to the free amine as described previously.
-
In a single NMR tube, dissolve ~2-5 mg of the free amine sample and a molar excess (e.g., 1.5-2.0 equivalents) of an enantiopure CSA (e.g., (S)-BINOL) in 0.6 mL of anhydrous CDCl₃.[19]
-
-
NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum. It may be necessary to acquire the spectrum at a lower temperature to sharpen signals and increase the observed chemical shift separation.
-
-
Data Analysis & Quantification:
-
Identify a signal of the analyte (e.g., the CH-NH₂ proton) that splits into two distinct resonances for the two diastereomeric complexes.
-
Integrate the two signals and calculate the ee as described for the CDA method.
-
Method Selection Guide: A Comparative Summary
The optimal method depends on the specific experimental context.[2] The table below provides a comparative overview to guide your selection.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA (Mosher's) | NMR with CSA |
| Principle | Physical separation on a chiral stationary phase.[6] | Separation of volatile derivatives on a chiral stationary phase.[3] | Covalent formation of diastereomers with distinct NMR signals.[13] | Non-covalent formation of transient diastereomeric complexes.[19] |
| Sensitivity | High (µg/mL to ng/mL).[1] | Very High (ng/mL to pg/mL). | Moderate (Requires mg of sample).[1] | Moderate to Low (Requires mg of sample). |
| Sample Prep | Moderate (neutralization may be needed). | More Involved (neutralization and derivatization required). | Involved (two separate, complete reactions needed).[16] | Simple & Fast (mix and measure).[14] |
| Analysis Time | 10-30 minutes per sample.[20] | 15-40 minutes per sample. | ~5-10 minutes per spectrum (plus reaction time).[21] | ~5-10 minutes per spectrum. |
| Pros | High accuracy, robust, widely applicable, preparative scale possible. | Highest sensitivity and resolution for volatile compounds. | Provides large signal separation, can also be used for absolute configuration.[17] | Non-destructive, very fast, minimal sample prep.[19] |
| Cons | Requires expensive chiral columns, method development can be time-consuming. | Limited to volatile/thermally stable compounds, derivatization adds a step. | Destructive (sample is consumed), requires pure reagents, reaction must go to completion. | Small signal separation, sensitive to conditions (temp, solvent), lower accuracy.[14] |
| Best For... | Routine QC, high accuracy needs, analysis of complex mixtures. | Trace-level impurity analysis, high-throughput screening of volatile amines. | Structural confirmation, when large signal separation is needed, absolute configuration studies. | Rapid screening, precious samples (non-destructive), simple mixtures. |
Conclusion
The determination of enantiomeric excess for (R)-3-Methylbutan-2-amine hydrochloride can be reliably achieved through several orthogonal analytical techniques. Chiral HPLC stands out as a robust and versatile method for routine, high-accuracy analysis. Chiral GC is the method of choice when ultimate sensitivity is required for this volatile amine. NMR spectroscopy , particularly with chiral derivatizing agents like Mosher's acid , offers a powerful alternative that provides excellent spectral resolution and can yield additional structural information. The faster, non-destructive CSA-NMR method is best suited for rapid screening where sample preservation is a priority.
A self-validating approach always involves analyzing a racemic standard to confirm the method's ability to distinguish the enantiomers and, whenever possible, using a pure enantiomer standard to confirm peak or signal identity.[8] By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral amines.
References
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9). ResearchGate. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (2022). Semantic Scholar. [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2017, August 15). ACS Publications. [Link]
-
NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. [Link]
-
Chiral derivatizing agent - Wikipedia. (n.d.). Wikipedia. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022, September 8). RSC Publishing. [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy. (2016, August 26). University of Birmingham. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016, September 30). ACS Publications. [Link]
-
A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). RSC Publishing. [Link]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (2008, May 1). ACS Publications. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011, November 18). Wiley Online Library. [Link]
-
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019, May 19). Frontiers. [Link]
-
NMR analysis of a chiral amine through derivatization with Mosher acid. (n.d.). ResearchGate. [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. (2018, December 15). PubMed. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Spectroscopy Online. [Link]
-
Analytical Method Validation for Biopharmaceuticals. (2012, November 7). IntechOpen. [Link]
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How To Calculate Enantiomeric Excess: Learn Quickly. (2025, June 17). PharmaGuru. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
-
Determination of enantiomeric excess in amine derivatives with molecular self-assemblies. (2015, June 8). PubMed. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]
-
Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. [Link]
-
Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25). LCGC International. [Link]
-
Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme. [Link]
-
New GC investigation of chiral amine separation. (2018, August 16). Wiley Analytical Science. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
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A Methodological Guide to Evaluating the Efficacy of (R)-3-Methylbutan-2-amine Hydrochloride as a Chiral Resolving Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of (R)-3-Methylbutan-2-amine hydrochloride as a resolving agent for racemic acids. Recognizing that the selection of a resolving agent is often an empirical process, this document moves beyond a simple product overview. Instead, it offers a structured, comparative methodology, complete with detailed experimental protocols and data analysis templates, to empower scientists to make informed, data-driven decisions for their specific applications.
Introduction: The Imperative of Chiral Resolution in Drug Development
Chirality is a fundamental property in pharmaceutical science, as the stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile.[1][2] While one enantiomer of a drug may provide the desired therapeutic effect, its mirror image could be inactive or, in some cases, cause harmful side effects.[1] Consequently, the separation of racemic mixtures—a 50:50 mixture of two enantiomers—into their pure components is a critical step in pharmaceutical manufacturing.[3][4]
One of the most robust and scalable methods for this separation is chiral resolution through the formation of diastereomeric salts.[3][5] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers do not.[1] By reacting a racemic acid with an enantiomerically pure chiral base (the resolving agent), two diastereomeric salts are formed. These salts possess different solubilities, allowing for their separation by fractional crystallization.[5] The subsequent liberation of the acid from the isolated salt yields the desired pure enantiomer.[6]
The success of this method hinges on the choice of the resolving agent.[6] This guide focuses on providing a framework to assess the efficacy of (R)-3-Methylbutan-2-amine hydrochloride, a synthetic chiral amine, against established resolving agents.
Profile: (R)-3-Methylbutan-2-amine Hydrochloride
(R)-3-Methylbutan-2-amine, also known as (R)-(-)-3-Methyl-2-butylamine, is a chiral primary amine. For use as a resolving agent, it is typically supplied as its hydrochloride salt for improved stability and handling.
Key Physicochemical Properties:
-
Molecular Formula: C₅H₁₄ClN[7]
-
Molecular Weight: 123.62 g/mol [7]
-
Appearance: Typically a solid.
-
Structure: The presence of a chiral center and an amine functional group makes it a suitable candidate for the resolution of racemic carboxylic acids through salt formation.[1] The relatively small and rigid alkyl frame can facilitate effective chiral discrimination during the crystallization process.
The hydrochloride salt is readily converted to the free amine in situ or prior to the resolution experiment. The efficacy of this agent, like any other, is not universal and must be validated experimentally for each specific racemic acid.
Designing a Comparative Efficacy Study
To objectively assess the performance of (R)-3-Methylbutan-2-amine hydrochloride, it should be tested in parallel with well-established chiral resolving agents. This guide proposes a comparative study against two widely used agents: (R)-(+)-α-Phenylethylamine and Brucine (a natural alkaloid).
The primary metrics for comparison will be:
-
Yield of Diastereomeric Salt: The efficiency of the crystallization step.
-
Diastereomeric Excess (d.e.): The purity of the isolated salt.
-
Yield of Resolved Acid: The overall efficiency of the resolution process after liberating the acid.
-
Enantiomeric Excess (e.e.): The optical purity of the final, resolved acid.
Logical Framework for Comparative Evaluation
The following diagram illustrates the logical workflow for conducting the comparative study.
Caption: Logical workflow for the comparative evaluation of chiral resolving agents.
Experimental Protocols
The following are generalized, step-by-step protocols. Causality: The choice of solvent is critical; it must be one in which the two diastereomeric salts have a significant solubility difference. The stoichiometry is typically a 1:1 molar ratio of the racemic acid to the resolving agent, though using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy to maximize the purity of the crystallized salt. Temperature control is essential for successful fractional crystallization.
Protocol A: Resolution using (R)-3-Methylbutan-2-amine Hydrochloride
-
Preparation of Free Amine:
-
Dissolve (R)-3-Methylbutan-2-amine hydrochloride (1.0 eq) in water.
-
Add a stoichiometric amount of a strong base (e.g., 2M NaOH) to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic acid (e.g., Mandelic Acid, 2.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the prepared (R)-3-Methylbutan-2-amine (1.0 eq) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt may occur.
-
If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitated salt by vacuum filtration, washing with a small amount of the cold solvent.
-
The purity (diastereomeric excess) of the salt can be improved by recrystallization from the same solvent system.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Dissolve the isolated diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This will precipitate the enantiomerically enriched carboxylic acid.
-
Collect the acid by vacuum filtration, wash with cold water, and dry.
-
-
Analysis:
-
Determine the yield and melting point.
-
Determine the enantiomeric excess (e.e.) of the acid using chiral HPLC or by measuring its specific rotation.
-
Protocol B: Resolution using (R)-(+)-α-Phenylethylamine (Benchmark 1)
This protocol follows the same steps as Protocol A (Steps 2-6), with the following modification:
-
In Step 2, use commercially available (R)-(+)-α-Phenylethylamine (1.0 eq) directly, as it is a liquid and does not require prior liberation from a salt.
Protocol C: Resolution using Brucine (Benchmark 2)
This protocol follows the same steps as Protocol A (Steps 2-6), with the following modifications:
-
In Step 2, use Brucine (a solid, 1.0 eq) as the resolving agent.
-
Safety Note: Brucine is a toxic alkaloid and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Data Presentation and Comparison
All quantitative data should be summarized in a structured table to facilitate a direct and objective comparison. The following template can be used to record experimental results.
Table 1: Comparative Efficacy of Chiral Resolving Agents for Racemic Mandelic Acid
| Resolving Agent | Solvent | Yield of Salt (%) | d.e. of Salt (%) | Yield of Acid (%) | e.e. of Acid (%) |
|---|---|---|---|---|---|
| (R)-3-Methylbutan-2-amine HCl | Ethanol | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| (R)-α-Phenylethylamine | Ethanol | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Brucine | Acetone | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| (Add other solvents as needed) | | | | | |
Note: This table presents a framework for data collection. Actual results will vary based on the specific racemic acid, solvent, and experimental conditions.
General Workflow for Diastereomeric Salt Resolution
The diagram below provides a high-level overview of the entire process, from the initial racemic mixture to the final pure enantiomer and recovered resolving agent.
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A Comparative Guide to Validating the Stereochemistry of (R)-3-Methylbutan-2-amine HCl Derivatives
As a Senior Application Scientist, I approach the validation of stereochemical integrity not merely as a regulatory compliance checkbox, but as a fundamental pillar of drug safety and efficacy. (R)-3-Methylbutan-2-amine HCl is a sterically demanding, chiral aliphatic amine widely utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs).
When incorporating this moiety into complex drug candidates—typically via amide couplings or reductive aminations—the integrity of the (R)-stereocenter must be rigorously validated. Epimerization or racemization can occur under harsh basic conditions or via transient imine tautomerization. Because aliphatic amines often lack strong UV chromophores and resist crystallization, selecting the correct analytical methodology is critical.
This guide objectively compares the three premier analytical techniques for stereochemical validation, detailing the causality behind experimental choices and providing self-validating protocols for each.
Comparative Data Presentation
The selection of an analytical technique depends heavily on the physical properties of the synthesized derivative and the specific stereochemical data required (relative vs. absolute configuration).
| Analytical Technique | Primary Application | Limit of Detection (ee%) | Typical Analysis Time | Resolution ( Rs ) |
| Chiral HPLC | Direct quantification of ee% / de% | < 0.1% | 10 - 40 mins | > 1.5 (Baseline) |
| 19 F NMR (Mosher's) | High-throughput de% screening | ~ 1.0% | < 2 mins per sample | > 2.0 (Spectroscopic) |
| VCD | Absolute configuration assignment | N/A (Requires >95% ee) | 2 - 12 hours | N/A |
Method 1: High-Throughput 19 F NMR via Chiral Derivatization
The Causality: Aliphatic amines like (R)-3-Methylbutan-2-amine lack the strong UV chromophores required for high-sensitivity HPLC analysis. By reacting the amine with a chiral derivatizing agent (CDA) such as Mosher's acid chloride (MTPA-Cl), the enantiomeric mixture is covalently converted into diastereomers [1]. 19 F NMR is strategically selected over 1H NMR because the fluorine nucleus provides a broad chemical shift range with zero background interference from the API framework, allowing for precise, unambiguous integration of the CF 3 signals [2].
Experimental Protocol:
-
Reagent Preparation: Dissolve the synthesized amine derivative (if it retains a reactive secondary amine) or the free amine (1.0 eq) in anhydrous CDCl 3 .
-
Derivatization: Add 4-dimethylaminopyridine (DMAP) (0.2 eq) as an acylation catalyst and (S)-MTPA-Cl (1.5 eq). Stir at room temperature for 30 minutes under an inert atmosphere.
-
Acquisition: Acquire a 1H -decoupled 19 F NMR spectrum (minimum 16 scans) to quantify the diastereomeric ratio (dr).
Self-Validating System (Racemic Control): Before analyzing the enantioenriched product, you must derivatize a racemic standard of the amine under identical conditions. This validates the analytical system by confirming baseline separation of the two 19 F signals and verifying a strict 1:1 integration ratio. If the ratio deviates from 1:1, it indicates that kinetic resolution occurred during the derivatization step, rendering the method invalid for quantification [3].
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
The Causality: If the synthesized product incorporates a UV-active aromatic system (e.g., an aryl amide derivative of (R)-3-Methylbutan-2-amine), Chiral HPLC becomes the gold standard for quantifying enantiomeric excess (ee%). The technique relies on transient, differential diastereomeric interactions—specifically hydrogen bonding, π−π stacking, and steric fit—between the analyte and a chiral stationary phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate).
Experimental Protocol:
-
Column Selection: Equip the system with a immobilized polysaccharide CSP column (e.g., Chiralpak IC, 4.6 x 250 mm, 5 µm).
-
Mobile Phase Optimization: Begin with an isocratic elution of 90:10 n-Hexane:Isopropanol containing 0.1% diethylamine (DEA). Mechanistic Note: The DEA is critical; it suppresses secondary ion-exchange interactions with residual surface silanols on the silica support, preventing severe peak tailing for basic amines.
-
Detection: Monitor via UV-Vis at the λmax of the synthesized derivative.
Self-Validating System (Resolution Verification): Inject a racemic reference standard prior to the sample batch. The chromatographic method is only validated for ee% quantification if the resolution factor ( Rs ) between the two enantiomeric peaks is ≥1.5 (baseline resolution).
Method 3: Vibrational Circular Dichroism (VCD)
The Causality: While HPLC and NMR can quantify optical purity, they cannot independently assign the absolute configuration without a known reference standard. X-ray crystallography is often limited by the inability of aliphatic amine derivatives to form high-quality single crystals. VCD overcomes this bottleneck by measuring the differential absorption of left and right circularly polarized infrared light in solution. The experimental VCD spectrum is directly compared to a Density Functional Theory (DFT) calculated spectrum to unambiguously assign the 3D spatial arrangement [4].
Experimental Protocol:
-
Sample Preparation: Dissolve the highly enantioenriched product (>95% ee) in a non-chiral, IR-transparent solvent (e.g., CDCl 3 ) at a high concentration (typically 0.1 - 0.5 M).
-
Acquisition: Record the IR and VCD spectra using a VCD spectrometer equipped with a BaF 2 cell (100 µm path length) over 2 to 12 hours to achieve a high signal-to-noise ratio.
-
Computational Correlation: Overlay the experimental spectrum with the DFT-calculated spectrum of the (R)-isomer. Matching band signs and relative intensities confirm the absolute configuration.
Self-Validating System (Solvent Subtraction & Enantiomeric Mirroring): The system is validated by first acquiring a solvent blank to subtract baseline artifacts. Furthermore, if the (S)-enantiomer is available, its VCD spectrum must be recorded to confirm a perfect mirror-image relationship along the x-axis, ensuring no instrument-induced chiral bias is present [5].
Strategic Decision Workflow
To streamline the analytical pipeline, follow this logical decision matrix for stereochemical validation:
Caption: Workflow for selecting stereochemical validation methods.
References
-
High-Throughput 19F NMR Chiral Analysis for Screening and Directed Evolution of Imine Reductases. ACS Central Science. URL:[Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. URL: [Link]
Sources
Cost-benefit analysis of using (R)-3-Methylbutan-2-amine hydrochloride
An in-depth technical analysis and comparison guide for sourcing and utilizing (R)-3-Methylbutan-2-amine hydrochloride in advanced active pharmaceutical ingredient (API) synthesis.
Introduction: The Role of (R)-3-Methylbutan-2-amine Hydrochloride
(R)-3-Methylbutan-2-amine hydrochloride (CAS 31519-52-5), also referred to as (R)-1,2-dimethylpropylamine HCl, is a low-molecular-weight chiral aliphatic amine[1]. In modern drug discovery, it serves as a highly specific building block, most notably in the synthesis of microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines[2]. These compounds are critical candidates for treating neurodegenerative tauopathies, such as Alzheimer's disease, where they help prevent the dissociation of tau proteins from neuronal microtubules[3].
The Causality of the Salt Form: Why utilize the hydrochloride salt rather than the free base? The free base of 3-methylbutan-2-amine is highly volatile (boiling point ~77°C) and highly susceptible to atmospheric oxidation and carbon dioxide absorption (forming insoluble carbamates). Utilizing the HCl salt ensures long-term benchtop stability, prevents enantiomeric degradation, and allows for precise stoichiometric weighing during sensitive coupling reactions.
Sourcing Strategies: A Cost-Benefit Analysis
When integrating this chiral moiety into an API, process chemists generally evaluate three distinct pathways:
-
Method A: Direct Procurement of the HCl Salt. Purchasing the pre-synthesized, high-purity (>98% ee) salt directly from chemical suppliers[4].
-
Method B: Classical Diastereomeric Resolution. Synthesizing racemic 1,2-dimethylpropylamine and resolving it in-house using a chiral acid (e.g., (S)-naproxen or (S)-mandelic acid)[5].
-
Method C: Biocatalytic Asymmetric Synthesis. Utilizing engineered Amine Dehydrogenases (AmDHs) or transaminases to perform a reductive amination on 3-methylbutan-2-one[6].
Quantitative Comparison Matrix
| Performance Metric | Method A: Direct Procurement | Method B: Classical Resolution | Method C: Biocatalytic Synthesis |
| Theoretical Yield | 100% (Ready for coupling) | < 50% (50% is the unwanted (S)-enantiomer) | > 90% (Dynamic kinetic resolution) |
| Enantiomeric Excess (ee) | > 98% ee guaranteed | Variable (Requires multiple enrichments) | 93% - 99.4% ee |
| Time-to-Material | 1–3 Days (Shipping) | 2–3 Weeks (Optimization & Crystallization) | 3–6 Months (Enzyme Engineering) |
| R&D Overhead Cost | Low | Medium (Solvent and chiral acid costs) | High (Biocatalyst screening) |
| Process Scalability | High (Commercial availability) | Moderate (High solvent waste / E-factor) | High (Once optimized for flow chemistry) |
Analysis: While biocatalysis represents the frontier of green chemistry, small alkyl amines like 3-methylbutan-2-amine possess notoriously low enantiomeric ratios (E-values ≈ 80) when subjected to traditional lipase-catalyzed kinetic resolution due to the similar steric bulk of their flanking alkyl groups[6]. Therefore, unless an engineered native AmDH (like MsmeAmDH) is already scaled in-house[7], Direct Procurement (Method A) remains the most cost-effective and time-efficient strategy for preclinical and early-clinical API development.
Decision matrix comparing sourcing strategies for (R)-3-Methylbutan-2-amine.
Experimental Methodologies (Self-Validating Protocols)
To demonstrate the practical application and differences between sourcing methods, the following protocols detail the downstream API coupling (using the procured salt) versus the upstream classical resolution.
Protocol 1: SNAr Coupling of (R)-3-Methylbutan-2-amine HCl (Method A)
This protocol details the chemoselective displacement of a chloride leaving group on a triazolopyrimidine core, a critical step in synthesizing microtubule-stabilizing agents[2].
Step-by-Step Workflow:
-
Preparation: Suspend 5,7-dichloro-6-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (1.0 eq, 0.16 mmol) in anhydrous ethanol (3.0 mL) under an inert nitrogen atmosphere[2].
-
In situ Free-Basing (Causality): Add (R)-3-methylbutan-2-amine hydrochloride (2.0 eq, 0.32 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2].
-
Mechanistic Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: it deprotonates the stable HCl salt to liberate the nucleophilic free amine in situ, and it acts as an acid scavenger to neutralize the HCl byproduct generated during the SNAr reaction, preventing the reaction from stalling.
-
-
Reaction: Stir the mixture at room temperature for 12 hours. The regioselective displacement occurs primarily at the C7 position due to the higher electrophilicity of the C7 carbon compared to the C5 position.
-
Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Purify the crude mixture via silica gel column chromatography using a gradient of 0–30% EtOAc in hexanes. This yields the pure C7-substituted chiral API intermediate as a white powder[2].
Workflow for the regioselective SNAr coupling using the HCl salt.
Protocol 2: Classical Resolution of Racemic 1,2-Dimethylpropylamine (Method B)
For laboratories opting to synthesize the chiral amine in-house, this classical resolution relies on thermodynamic solubility differences[5].
Step-by-Step Workflow:
-
Salt Formation: Dissolve racemic 1,2-dimethylpropylamine (1.0 eq) and the chiral resolving agent, 2(S)-(6-methoxynaphthalen-2-yl)propionic acid (S-naproxen) (1.0 eq), in boiling ethanol[5].
-
Thermodynamic Crystallization (Causality): Allow the solution to cool slowly to room temperature undisturbed.
-
Mechanistic Rationale: The spatial arrangement of the (R)-amine/(S)-acid salt creates a more tightly packed crystal lattice than the (S)-amine/(S)-acid salt. This difference in lattice energy translates to lower solubility, causing the (R,S)-diastereomeric salt to precipitate preferentially[5].
-
-
Enrichment: Filter the precipitate and perform 2 to 3 successive recrystallizations from hot ethanol to enrich the diastereomeric excess (de) to >95%[5].
-
Liberation: Suspend the enriched salt in water and treat with 2M NaOH. Extract the liberated (R)-free amine into diethyl ether. To ensure stability, immediately bubble anhydrous HCl gas through the ether layer to precipitate the final (R)-3-Methylbutan-2-amine hydrochloride.
Conclusion
While classical resolution (Method B) and biocatalysis (Method C) offer viable pathways for generating (R)-3-Methylbutan-2-amine, they introduce significant bottlenecks in terms of yield loss (50% maximum theoretical yield for resolution) and high R&D overhead (enzyme engineering for small aliphatic amines). For drug development professionals focused on rapid, reliable scale-up of complex APIs—such as triazolopyrimidine-based microtubule stabilizers—direct procurement of the highly stable, >98% ee hydrochloride salt (Method A) provides the most mathematically and operationally sound cost-benefit ratio.
References
-
Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers in Catalysis URL:[Link]
-
Synthesis of Chiral Intermediates: (R)(-)-1,2-dimethylpropylamine Source: DrugFuture Chemical Database URL: [Link]
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- 2. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. BPDZ-44-药物合成数据库 [drugfuture.com]
- 6. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Kinetic Resolution of Profens Using (R)-3-Methylbutan-2-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers from a racemic mixture remains a critical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their isolation in high purity.[1] This guide provides an in-depth technical comparison of (R)-3-Methylbutan-2-amine hydrochloride as a chiral resolving agent for the kinetic resolution of profens, a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). We will explore its performance in the context of established alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their chiral separation strategies.
The Principle of Kinetic Resolution via Diastereomeric Salt Formation
Kinetic resolution is a powerful technique that leverages the different reaction rates of enantiomers with a chiral entity.[2] In the case of racemic carboxylic acids like profens, a common and scalable approach is the formation of diastereomeric salts with a chiral amine.[3][4] The two enantiomers of the acid react with a single enantiomer of a chiral amine to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess distinct physical properties, most notably different solubilities. This difference allows for their separation through fractional crystallization.[5][6] Subsequently, the desired enantiomer of the acid can be recovered from the separated diastereomeric salt.
The success of this method hinges on the selection of an appropriate chiral resolving agent that forms diastereomeric salts with a significant solubility differential.
(R)-3-Methylbutan-2-amine Hydrochloride: A Bulky Chiral Amine for Enhanced Selectivity
(R)-3-Methylbutan-2-amine hydrochloride, a chiral amine with a sterically demanding tert-butyl-like group adjacent to the chiral center, presents an interesting candidate for the kinetic resolution of 2-arylpropionic acids (profens). The bulky nature of this resolving agent can lead to more pronounced diastereomeric interactions, potentially enhancing the selectivity of the crystallization process.
While extensive comparative studies are not widely available in peer-reviewed literature, the principles of diastereomeric salt formation allow us to infer its potential advantages. The steric hindrance provided by the 3-methylbutan-2-yl group can create a more defined and rigid three-dimensional structure in one of the diastereomeric salts, leading to more efficient crystal packing and lower solubility compared to its diastereomeric counterpart.
Comparative Analysis: (R)-3-Methylbutan-2-amine Hydrochloride vs. Common Resolving Agents
To provide a practical context, we will compare the anticipated performance of (R)-3-Methylbutan-2-amine hydrochloride with a widely used resolving agent for profens, (S)-(-)-α-phenethylamine.
| Feature | (R)-3-Methylbutan-2-amine Hydrochloride | (S)-(-)-α-phenethylamine |
| Structure | Bulky aliphatic amine | Aromatic amine |
| Potential Advantages | Increased steric bulk may lead to greater solubility differences between diastereomeric salts, potentially resulting in higher enantiomeric excess (ee) in a single crystallization step. | Well-established and documented for profen resolution, providing a reliable baseline. |
| Potential Disadvantages | Higher cost and potentially lower availability compared to more common resolving agents. The bulkiness might in some cases hinder salt formation or lead to solubility issues. | May require multiple recrystallization steps to achieve high enantiomeric excess for some substrates. |
| Typical Substrates | Racemic carboxylic acids, particularly profens like ibuprofen and ketoprofen. | Racemic carboxylic acids, including a wide range of profens. |
Experimental Protocol: Kinetic Resolution of Racemic Ibuprofen
The following is a generalized, detailed protocol for the kinetic resolution of racemic ibuprofen using a chiral amine. This protocol can be adapted for use with (R)-3-Methylbutan-2-amine hydrochloride.
Objective: To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation.
Materials:
-
Racemic ibuprofen
-
(R)-3-Methylbutan-2-amine hydrochloride (or other chiral amine)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
In a round-bottom flask, dissolve racemic ibuprofen (1.0 equivalent) in methanol at an elevated temperature (e.g., 50-60 °C) with stirring.
-
In a separate flask, prepare a solution of (R)-3-Methylbutan-2-amine (0.5 equivalents) in methanol. Note: The hydrochloride salt must be neutralized to the free amine prior to use, for example, by treatment with a base like sodium hydroxide followed by extraction.
-
Slowly add the chiral amine solution to the warm ibuprofen solution.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.
-
The filtrate contains the more soluble diastereomeric salt.
-
-
Recovery of the Enriched Ibuprofen:
-
Suspend the collected crystals in water and acidify with 2M HCl until the pH is acidic (pH 1-2).
-
Extract the liberated ibuprofen into diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched ibuprofen.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (ee) of the recovered ibuprofen using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Workflow
Caption: Experimental workflow for the kinetic resolution of racemic ibuprofen.
Mechanistic Considerations: The Key to Selectivity
The efficiency of a kinetic resolution by diastereomeric salt formation is fundamentally governed by the thermodynamics of crystallization. The chiral resolving agent and the two enantiomers of the acid form two diastereomeric salts with different crystal lattice energies. The salt with the more stable crystal lattice (lower energy) will have a lower solubility and will preferentially crystallize from the solution.
The steric and electronic properties of both the chiral acid and the chiral amine play a crucial role in determining the stability of the crystal lattice. The bulky 3-methylbutan-2-yl group of the resolving agent can lead to specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that differ significantly between the two diastereomeric salts. This difference in interaction energies translates into a difference in solubility, which is the driving force for the separation.
Caption: Logical relationship of diastereomeric salt formation and separation.
Conclusion and Future Outlook
(R)-3-Methylbutan-2-amine hydrochloride offers a promising, albeit less documented, alternative for the kinetic resolution of profens. Its significant steric bulk has the potential to induce greater diastereomeric differentiation, possibly leading to higher enantioselectivity in the crystallization process. While direct comparative data remains scarce, the fundamental principles of kinetic resolution suggest its utility.
For researchers and drug development professionals, the selection of a chiral resolving agent should be guided by a combination of factors including cost, availability, and, most importantly, empirical performance with the specific substrate. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and optimization of kinetic resolution experiments. Further systematic studies are warranted to fully elucidate the performance of (R)-3-Methylbutan-2-amine hydrochloride in comparison to other chiral amines and to expand its application in the synthesis of enantiomerically pure active pharmaceutical ingredients.
References
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Accessed March 10, 2026. [Link][2]
-
Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. Retrieved March 10, 2026, from [Link][5]
-
Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. ResearchGate. Accessed March 10, 2026. [Link][6]
-
Tu, C.-H., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [Link][3][4][7]
-
Kawakami, Y., Hiratake, J., Yamamoto, Y., & Oda, J. (1985). Kinetic Treatment of Kinetic Resolution of Racemic Acid Anhydrides with Chiral Amines. Bulletin of the Institute for Chemical Research, Kyoto University, 63(2), 100-105. [Link][4]
Sources
Safety Operating Guide
(R)-3-Methylbutan-2-amine hydrochloride proper disposal procedures
Comprehensive Operational Guide: Handling and Disposal of (R)-3-Methylbutan-2-amine Hydrochloride
Executive Summary
(R)-3-Methylbutan-2-amine hydrochloride is a critical chiral building block frequently utilized in pharmaceutical synthesis and drug development[1]. As an alkylamine salt, it presents specific physicochemical hazards, primarily related to its potential as a localized irritant and its environmental toxicity if mismanaged. This guide establishes a self-validating, step-by-step operational framework for the compliant disposal of this compound, ensuring adherence to the EPA's Hazardous Waste Generator Improvements Rule (GIR) and institutional safety mandates[2].
Physicochemical & Regulatory Profiling
Before initiating any disposal protocol, personnel must understand the physical and chemical properties of the substance to anticipate its behavior in waste streams.
Table 1: Chemical and Hazard Profile
| Parameter | Specification / Data |
| Chemical Name | (R)-3-Methylbutan-2-amine hydrochloride |
| CAS Number | 31519-52-5[1] |
| Molecular Formula | C₅H₁₄ClN[1] |
| Molecular Weight | 123.62 g/mol [1] |
| Physical State | Solid (typically crystalline powder) |
| Storage Requirements | Sealed in dry conditions, 2-8°C[1] |
| Primary Hazard | Skin/Eye Irritant; aquatic toxicity in high concentrations |
| EPA Waste Classification | Non-RCRA acutely hazardous (evaluate mixture constituents) |
The Causality of Disposal: Why Standard Drain Disposal is Prohibited
While some neutralized laboratory salts can theoretically be drain-disposed if the pH is strictly between 3 and 8 and flushed with 100 times their volume in water[3], the direct drain disposal of (R)-3-methylbutan-2-amine hydrochloride is strictly prohibited in research settings.
-
Mechanistic Reasoning: Alkylamine hydrochlorides dissociate in water to form the protonated amine and chloride ions. While the chloride is benign, the organic amine moiety resists standard municipal wastewater treatment degradation pathways and can exhibit significant aquatic toxicity. Furthermore, reacting this salt with strong bases in a mixed waste stream will liberate the free base amine, which is highly volatile, odorous, and potentially flammable[4].
-
Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA) and the updated GIR[2], uncharacterized synthetic organic mixtures must be treated as hazardous waste. Local sewer agencies strictly regulate the discharge of synthetic organic compounds, and unauthorized discharge is a direct violation of environmental compliance[5].
Standard Operating Procedure (SOP): Waste Disposal
To maintain scientific integrity and regulatory compliance, laboratories must implement the following self-validating workflow for disposal.
Phase 1: Waste Segregation and SAA Establishment
-
Designate a Satellite Accumulation Area (SAA): Establish an SAA at or near the point of generation. The SAA must be under the direct control of the operator generating the waste and cannot exceed 55 gallons of total chemical waste[2][4].
-
Select Compatible Containers: Use high-density polyethylene (HDPE) or glass containers for solid amine hydrochloride waste. Causality Check: Do not use metal containers if the waste is in an aqueous solution, as the mildly acidic nature of the hydrochloride salt (pH < 4) can corrode metal over time, leading to secondary containment failure[4][6].
-
Segregate by Compatibility: Ensure the waste container does not contain strong oxidizers or strong bases.
Phase 2: Labeling and Accumulation
-
Apply Standardized Labeling: The container must be explicitly labeled with the words "HAZARDOUS WASTE" from the moment the first crystal is placed inside[4].
-
Detail Composition: List "(R)-3-Methylbutan-2-amine hydrochloride" and its exact percentage composition. If mixed with reaction solvents (e.g., dichloromethane, methanol), list all constituents[4].
-
Seal Verification (Self-Validating Step): Containers must remain closed with a properly fitting cap at all times between filling[6]. Validation: After sealing, perform a tactile check of the cap and visually confirm no powder residue is on the exterior threads. If a chemical odor is detectable, the vapor seal is compromised and the cap/container must be replaced immediately.
Phase 3: Final Transport and Destruction
-
Transfer to Central Accumulation: Once the SAA container is full, transfer it to the facility's Central Accumulation Area (CAA) within the regulatory timeframe (typically 3 days).
-
Engage Approved Shippers: Utilize U.S. Department of Transportation (DOT)-approved vendors to transport the waste to an EPA-designated facility[3].
-
Incineration: The optimal destruction method for halogenated organic amines is high-temperature incineration equipped with flue gas scrubbers to neutralize the hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated during combustion.
Emergency Spill Response Protocol
In the event of a localized spill of the solid powder or a solution containing the compound, execute the following protocol:
-
Isolate the Area: Restrict access to prevent tracking the chemical across the laboratory floor.
-
Don PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill involves a highly concentrated volatile solvent mixture, a respirator with chemical-specific cartridges is required[5].
-
Containment: For solid spills, gently sweep the powder using a static-free brush and dustpan to avoid aerosolizing the particulates. For liquid spills, surround and cover the liquid with an inert, non-combustible absorbent material[5].
-
Collection: Place all spilled material and contaminated cleanup supplies into a designated hazardous waste container[4].
-
Decontamination & Validation: Wash the spill area with a mild detergent and water. Collect the rinsate as hazardous waste; do not flush the rinsate down the floor drain[5]. Validation: Verify decontamination by swabbing the area with a pH indicator strip to ensure no residual acidic amine hydrochloride remains on the surface.
Process Visualization: Waste Routing Decision Tree
Decision tree for segregation, accumulation, and disposal of (R)-3-Methylbutan-2-amine HCl waste.
References
- ChemScene.(R)
- Purdue Engineering.Guidelines: Handling and Disposal of Chemicals.
- Lab Manager.Proper Drain Disposal of Chemicals: Guidelines and Best Practices.
- MedLabMag.
- OUHSC.Hazardous Waste - EHSO Manual 2025-2026.
- King County.
Sources
- 1. chemscene.com [chemscene.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. kingcounty.gov [kingcounty.gov]
- 6. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
